Carindacillin
描述
This compound or Carbenicillin isdanyl was an oral penicillin prodrug of [carbenicillin] marketed by Pfizer as Geocillin. It is no longer marketed in the United States.
Carbenicillin Indanyl is the indanyl ester of carbenicillin, a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. Following absorption, carbenicillin indanyl is rapidly hydrolyzed to the active carbenicillin, which binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.
Structure
3D Structure
属性
CAS 编号 |
35531-88-5 |
|---|---|
分子式 |
C26H26N2O6S |
分子量 |
494.6 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/t18?,19-,20+,23-/m1/s1 |
InChI 键 |
JIRBAUWICKGBFE-MNRDOXJOSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |
其他CAS编号 |
35531-88-5 |
同义词 |
carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |
产品来源 |
United States |
Foundational & Exploratory
Carindacillin's Mechanism of Action on Bacterial Cell Walls: A Technical Guide
Introduction
Carindacillin is a semi-synthetic antibiotic, specifically an indanyl ester prodrug of carbenicillin, which belongs to the carboxypenicillin subgroup of β-lactam antibiotics.[1][2] While no longer marketed in the United States, its mechanism of action serves as a quintessential model for studying bacterial cell wall synthesis inhibition.[2] This technical guide provides an in-depth exploration of this compound's molecular interactions with bacterial cell walls, intended for researchers, scientists, and professionals in drug development. It details the biochemical pathways, presents quantitative data on its efficacy, and outlines key experimental protocols used to investigate its mechanism.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal effect of this compound is not direct but is mediated by its active form, carbenicillin. Following oral administration, this compound is absorbed and rapidly hydrolyzed into carbenicillin.[2] The core mechanism involves the disruption of the final stage of peptidoglycan synthesis, a process vital for the integrity of the bacterial cell wall.
-
Activation and Targeting : this compound, the inactive prodrug, is converted to carbenicillin, the active β-lactam antibiotic.[2] Carbenicillin then traverses the outer membrane of Gram-negative bacteria, accessing the periplasmic space where the final steps of cell wall synthesis occur.[3]
-
Binding to Penicillin-Binding Proteins (PBPs) : The primary targets of carbenicillin are Penicillin-Binding Proteins (PBPs).[1][2][4] These are bacterial transpeptidase enzymes essential for catalyzing the cross-linking of peptidoglycan chains, which provides the cell wall with its structural rigidity.[5][6]
-
Inhibition of Transpeptidation : As a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, carbenicillin fits into the active site of PBPs.[6] The strained β-lactam ring of carbenicillin is then attacked by a catalytic serine residue in the PBP active site, forming a stable, covalent acyl-enzyme complex.[4] This reaction is effectively irreversible and inactivates the enzyme.[4]
-
Cell Wall Degradation and Lysis : The inactivation of PBPs prevents the formation of peptide cross-links in the peptidoglycan layer.[2][7] This inhibition of cell wall biosynthesis, combined with the ongoing activity of bacterial autolytic enzymes, weakens the cell wall, leading to a loss of structural integrity.[8] The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][7][9]
Quantitative Data: In Vitro Activity of Carbenicillin
The efficacy of this compound is measured by the in vitro activity of its active form, carbenicillin. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Carbenicillin demonstrates a broad spectrum of activity, particularly against Gram-negative bacilli.[10][11]
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Pseudomonas aeruginosa | 3.13 – >1024 | Activity is highly strain-dependent.[11] Many isolates have MICs in the 200-300 µg/mL range.[12] |
| Escherichia coli | 1.56 – 64 | Generally susceptible, with most strains inhibited at ≤25 µg/mL.[11][12] |
| Proteus mirabilis | 1.56 – 3.13 | Highly susceptible.[11] |
| Proteus spp. (other) | ≤25 | Generally susceptible.[12] |
| Klebsiella spp. | Resistant | Typically demonstrate high resistance to carbenicillin.[12] |
Note: Data is for carbenicillin, the active metabolite of this compound. Specific binding affinities (IC50/Ki) for carbenicillin to various PBPs are not consistently reported across publicly available literature.
Experimental Protocols
The mechanism of action of β-lactam antibiotics like carbenicillin is elucidated through several key experimental procedures. These protocols allow researchers to observe the direct interaction with target proteins and the resulting physiological effects on bacteria.
This assay is used to identify which PBPs are the primary targets of an unlabeled β-lactam by measuring its ability to compete with a fluorescently labeled penicillin analog for binding.
-
Objective : To determine the PBP binding profile of carbenicillin in a target bacterium.
-
Materials :
-
Mid-log phase culture of the target bacterium (e.g., E. coli, P. aeruginosa).
-
Carbenicillin (unlabeled).
-
Fluorescent β-lactam probe (e.g., Bocillin™ FL).
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 8).
-
Ultracentrifuge.
-
SDS-PAGE reagents and equipment.
-
In-gel fluorescence scanner.
-
-
Methodology :
-
Bacterial Culture and Harvest : Grow the bacterial strain to mid-log phase (OD600 ≈ 0.5). Harvest cells by centrifugation.
-
Membrane Preparation : Wash cell pellets with buffer. Resuspend and lyse cells using a French press or sonication.[13]
-
Isolation of Membranes : Perform a low-speed spin to remove unlysed cells, followed by ultracentrifugation of the supernatant to pellet the cell membranes. Wash and resuspend the membrane fraction in buffer.[13][14]
-
Competition Binding : Divide the membrane suspension into aliquots. Add increasing concentrations of unlabeled carbenicillin to each aliquot and incubate for 10-30 minutes at 25-37°C to allow binding to PBPs.[13] A control sample with no carbenicillin is included.
-
Fluorescent Labeling : Add a fixed, saturating concentration of a fluorescent penicillin probe (e.g., Bocillin™ FL) to all samples and incubate for an additional 10-30 minutes.[14] This probe will bind to any PBPs not already occupied by carbenicillin.
-
SDS-PAGE : Stop the reaction by adding SDS-PAGE sample buffer. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Visualization and Analysis : Visualize the labeled PBPs using an in-gel fluorescence scanner.[15] A decrease in the fluorescence intensity of a specific PBP band in the presence of carbenicillin indicates that carbenicillin binds to and inhibits that PBP.
-
This spectrophotometric assay directly measures the bacteriolytic activity of a cell wall synthesis inhibitor.
-
Objective : To assess carbenicillin's ability to induce bacterial cell lysis.
-
Materials :
-
Mid-log phase culture of a susceptible bacterium.
-
Carbenicillin solution.
-
Spectrophotometer.
-
Culture flasks or 96-well plate.
-
-
Methodology :
-
Culture Preparation : Grow a liquid culture of the target bacterium to mid-logarithmic phase (e.g., OD600 of 0.4-0.6).[16]
-
Treatment : Divide the culture into at least two parts: a no-treatment control and a treatment group.
-
Antibiotic Addition : Add carbenicillin to the treatment flask at a concentration known to be effective (e.g., 4x MIC).[16]
-
Monitoring : Incubate both cultures under appropriate growth conditions. Monitor the optical density (e.g., at 600 nm) for both the control and treated cultures at regular time intervals over several hours.
-
Analysis : Plot OD600 versus time. A significant decrease in the OD600 of the treated culture compared to the control (which should continue to increase) is indicative of cell lysis.
-
Inhibition of the later stages of peptidoglycan synthesis causes the cytoplasmic precursors to accumulate. This can be measured using chromatographic techniques.
-
Objective : To quantify the accumulation of peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide) following treatment with carbenicillin.
-
Materials :
-
Methodology :
-
Cell Treatment : Treat a mid-log phase bacterial culture with an inhibitory concentration of carbenicillin for a defined period.
-
Precursor Extraction : Rapidly harvest the bacterial cells by centrifugation. Extract the cytoplasmic pool of peptidoglycan precursors by resuspending the pellet in boiling water or another appropriate extraction buffer, followed by centrifugation to remove cell debris.[16]
-
LC-MS Analysis : Separate the extracted precursors using reverse-phase HPLC.[16]
-
Quantification : Analyze the eluate by mass spectrometry. Identify and quantify the accumulated precursors (e.g., UDP-MurNAc-pentapeptide, also known as "Park's nucleotide") by comparing their retention times and mass-to-charge ratios with known standards.[16][17] An increase in the precursor pool in treated cells compared to untreated controls confirms the disruption of the cell wall synthesis pathway downstream of the cytoplasm.
-
References
- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. This compound | C26H26N2O6S | CID 93184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]
- 4. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbenicillin Indanyl Sodium | C26H25N2NaO6S | CID 23676503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. nbinno.com [nbinno.com]
- 10. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 11. Carbenicillin - Wikipedia [en.wikipedia.org]
- 12. In Vitro Activity of Carbenicillin Against Gram-negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of an Orally Active Carbenicillin: A Technical Guide to the Discovery and Synthesis of Carindacillin
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of Carindacillin. This compound, chemically known as carbenicillin indanyl sodium, was a significant development in antibiotic therapy as an oral prodrug of carbenicillin, expanding its utility against Gram-negative pathogens, particularly in the treatment of urinary tract infections.
Introduction
This compound was developed to overcome the poor oral bioavailability of carbenicillin, a broad-spectrum penicillin antibiotic with notable activity against Pseudomonas aeruginosa and indole-positive Proteus species.[1] As a prodrug, this compound is absorbed from the gastrointestinal tract and subsequently hydrolyzed in the body to release the active therapeutic agent, carbenicillin.[2][3] This approach allows for the oral administration of a drug that was previously limited to parenteral routes. This document details the pivotal experiments that established its efficacy, the synthetic processes for its creation, and its fundamental mechanism of action.
Discovery and Preclinical Evaluation
The development of this compound was driven by the need for an orally active antibiotic with a spectrum of activity similar to carbenicillin. The indanyl ester of carbenicillin was identified as a promising candidate that was stable in acidic conditions and readily absorbed.[1]
In Vivo Efficacy Studies
Initial preclinical studies in murine models were crucial in demonstrating the potential of this compound. These experiments were designed to assess the protective effects of the compound against lethal bacterial infections.
Experimental Protocol: Acute Systemic Infections in Mice
-
Animal Model: Swiss albino mice (male, 18-22g).
-
Infection: Mice were intraperitoneally inoculated with a lethal dose of various bacterial pathogens suspended in 5% hog gastric mucin. The specific challenge dose for each organism was predetermined to result in 90-100% mortality within 48 hours.
-
Treatment: this compound was administered orally (p.o.) via gavage, and for comparison, carbenicillin was administered subcutaneously (s.c.). A single dose was given one hour post-infection.
-
Endpoint: The 50% protective dose (PD₅₀) was calculated based on the number of surviving animals at 48 hours post-infection. The PD₅₀ represents the dose of the antibiotic required to protect 50% of the infected mice from death.
-
Bacterial Strains: Escherichia coli, Salmonella choleraesuis, Pasteurella multocida, Proteus vulgaris, Staphylococcus aureus, and Streptococcus pyogenes.
Experimental Protocol: Experimental Urinary Tract Infections in Rats
-
Animal Model: Female Sprague-Dawley rats (150-200g).
-
Infection Model: A urinary tract infection was induced by intravesical inoculation of a bacterial suspension. For Pseudomonas aeruginosa infections, a zinc disc was implanted in the bladder to facilitate a persistent infection. For E. coli and P. vulgaris, a surgical procedure involving ligation of the urethra was used to induce infection.
-
Treatment: Treatment with oral this compound or parenteral carbenicillin was initiated 24 hours post-infection and continued once daily for three consecutive days.
-
Endpoint: The efficacy of the treatment was determined by quantitative bacterial counts from kidney homogenates 24 hours after the final dose. A reduction in the number of viable bacteria compared to untreated controls indicated antibacterial efficacy.
-
Bacterial Strains: Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa.
In Vitro Antibacterial Activity
The in vitro activity of carbenicillin, the active metabolite of this compound, was determined against a range of clinical isolates.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Methodology: A standard twofold serial dilution method in brain-heart infusion broth was used.
-
Inoculum: The bacterial suspension was standardized to contain approximately 10⁵ colony-forming units (CFU) per ml.
-
Incubation: The inoculated tubes were incubated at 37°C for 18-24 hours.
-
Endpoint: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Quantitative Data
The following tables summarize the key quantitative data from the preclinical evaluation of this compound and its active form, carbenicillin.
| Pathogen | This compound (Oral) PD₅₀ (mg/kg) | Carbenicillin (Subcutaneous) PD₅₀ (mg/kg) |
| Escherichia coli | 25 | 10 |
| Salmonella choleraesuis | 50 | 25 |
| Pasteurella multocida | 12.5 | 6.25 |
| Proteus vulgaris | 100 | 50 |
| Staphylococcus aureus | 25 | 12.5 |
| Streptococcus pyogenes | 12.5 | 6.25 |
| Table 1: In Vivo Efficacy of this compound against Acute Systemic Infections in Mice. |
| Pathogen | Carbenicillin MIC (µg/mL) |
| Escherichia coli | 3.12 - 12.5 |
| Proteus mirabilis | 1.56 - 6.25 |
| Proteus vulgaris | 3.12 - 12.5 |
| Pseudomonas aeruginosa | 25 - 100 |
| Enterococcus faecalis | >100 |
| Staphylococcus aureus | 1.56 - 6.25 |
| Streptococcus pyogenes | 0.2 - 0.78 |
| Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of Carbenicillin. |
| Parameter | Value |
| Peak Plasma Concentration (Cmax) | ~6.5 µg/mL (after a single 500 mg oral dose) |
| Time to Peak Concentration (Tmax) | ~1 hour |
| Urinary Excretion (unchanged carbenicillin) | ~30% within 12 hours |
| Table 3: Pharmacokinetic Parameters of this compound in Humans. |
Synthesis of this compound
The synthesis of this compound involves the esterification of carbenicillin with 5-indanol. The following is a generalized experimental protocol based on patented synthesis methods.
Experimental Protocol: Synthesis of this compound
-
Preparation of Carbenicillin Acid Chloride: Carbenicillin is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride. The reaction is typically carried out at low temperatures to minimize degradation of the β-lactam ring.
-
Esterification: The freshly prepared carbenicillin acid chloride is then reacted with 5-indanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid generated during the reaction. This reaction is also performed in an inert solvent at controlled temperatures.
-
Isolation and Purification: The resulting this compound is isolated by extraction and purified by crystallization or chromatography to yield the final product.
-
Salt Formation: The purified this compound free acid is then converted to its sodium salt by reacting with a sodium source, such as sodium bicarbonate or sodium 2-ethylhexanoate, to improve its stability and water solubility for formulation.
Mechanism of Action and Hydrolysis
This compound functions as a prodrug, being inactive in its ester form. Upon oral administration and absorption, it undergoes rapid hydrolysis to yield the active antibiotic, carbenicillin, and the inactive byproduct, 5-indanol.
Hydrolysis of this compound
The hydrolysis of the indanyl ester is catalyzed by non-specific carboxylesterases present in the intestinal wall, liver, and blood.[4] This enzymatic cleavage releases carbenicillin, allowing it to enter the systemic circulation and exert its antibacterial effect.
Hydrolysis of this compound to its active form, carbenicillin.
Antibacterial Mechanism of Carbenicillin
Carbenicillin, like other penicillin antibiotics, inhibits the synthesis of the bacterial cell wall.[5] Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a defective cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
References
- 1. Laboratory Studies with a New Broad-Spectrum Penicillin, Pirbenicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C26H26N2O6S | CID 93184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Carindacillin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carindacillin, an indanyl ester of carbenicillin, is a semisynthetic penicillin antibiotic.[1][2][3] It functions as an orally bioavailable prodrug that, following administration, is rapidly hydrolyzed in the body to release its active form, carbenicillin.[2][3] Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for its synthesis and analysis, alongside quantitative data on its efficacy, pharmacokinetics, and toxicity, are presented to support further research and development.
Chemical Structure and Identification
This compound is chemically identified as (2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[4] It is commonly administered as its sodium salt.[3]
Table 1: Chemical Identification of this compound and its Sodium Salt
| Identifier | This compound | This compound Sodium |
| IUPAC Name | (2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[4] | sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[5] |
| CAS Number | 35531-88-5[4] | 26605-69-6[5] |
| Chemical Formula | C26H26N2O6S[4] | C26H25N2NaO6S[5] |
| Synonyms | Carbenicillin indanyl, Indanyl carbenicillin[2] | Geocillin, Carindapen[5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its active metabolite, carbenicillin, is provided below.
Table 2: Physicochemical Properties of this compound and Carbenicillin
| Property | This compound | This compound Sodium | Carbenicillin |
| Molecular Weight | 494.56 g/mol [4] | 516.54 g/mol [5] | 378.40 g/mol [6] |
| Melting Point | Not available | 207-213 °C | Not available |
| Solubility | Not available | ≥ 2.08 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[7] | Soluble in water and alcohol[8] |
| pKa | Not available | Not available | pKa1: 2.76, pKa2: 3.5[8] |
Mechanism of Action
This compound is a prodrug that is readily absorbed after oral administration and subsequently hydrolyzed by esterases in the small intestine to form carbenicillin, the active antibacterial agent.[2][3] Carbenicillin belongs to the β-lactam class of antibiotics and acts by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[9][10] Specifically, it acylates the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[5][9] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.[2][5]
Experimental Protocols
General Synthesis of Penicillin Derivatives (Adapted for this compound)
A general two-step chemical method for synthesizing penicillin derivatives can be adapted for this compound. This involves the formation of an acid chloride followed by its condensation with 6-aminopenicillanic acid (6-APA).
Step 1: Acid Chloride Formation
-
Dissolve the carboxylic acid corresponding to the desired side chain (in the case of this compound, 3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid) in a suitable dry solvent such as benzene.
-
Add thionyl chloride to the solution.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Condensation with 6-APA
-
Prepare a solution of 6-APA in an aqueous solution of sodium bicarbonate.
-
Dilute the 6-APA solution with acetone.
-
While stirring vigorously, add the acid chloride solution from Step 1 dropwise to the 6-APA solution at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours.
-
Acidify the mixture to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization or column chromatography.
In Vivo Efficacy Study Protocol (Mouse Model)
-
Animal Model : Use a suitable strain of mice for inducing systemic bacterial infections.
-
Infection : Inoculate mice intraperitoneally with a standardized lethal dose of the target bacterium (e.g., Escherichia coli, Pseudomonas aeruginosa).
-
Drug Administration : Administer this compound sodium orally at various dose levels to different groups of infected mice.
-
Observation : Monitor the mice for a defined period (e.g., 96 hours) for survival.
-
Data Analysis : Calculate the protective dose 50 (PD50), which is the dose required to protect 50% of the animals from a lethal infection.
Pharmacological Data
Efficacy
This compound has demonstrated in vivo efficacy against a range of Gram-positive and Gram-negative bacteria in mouse models.
Table 3: In Vivo Efficacy of Orally Administered this compound Sodium in Mice
| Bacterial Species | Protective Dose 95 (PD95) (mg/kg) |
| Escherichia coli | 30.4 - 220.4[7] |
| Salmonella choleraesuis | 30.4 - 220.4[7] |
| Pasteurella multocida | 30.4 - 220.4[7] |
| Proteus vulgaris | 30.4 - 220.4[7] |
| Staphylococcus aureus | 30.4 - 220.4[7] |
| Streptococcus pyogenes | 30.4 - 220.4[7] |
Pharmacokinetics
This compound is designed for oral administration, after which it is hydrolyzed to carbenicillin. The pharmacokinetic parameters of carbenicillin are therefore of primary importance.
Table 4: Pharmacokinetic Properties of Carbenicillin (Active Metabolite)
| Parameter | Value |
| Bioavailability (Oral) | 30-40%[6] |
| Protein Binding | 30-60%[6] |
| Elimination Half-life | ~1 hour[1] |
| Excretion | Primarily renal[4] |
Toxicity
The toxicity of this compound is primarily associated with its active metabolite, carbenicillin.
Table 5: Acute Toxicity of Carbenicillin
| Test | Species | Route | LD50 |
| LD50 | Mouse | Oral | >12 g/kg[11] |
| LD50 | Rat | Oral | >10 g/kg[11] |
| LD50 | Mouse | Intraperitoneal | 7,600 mg/kg[11] |
| LD50 | Rat | Intraperitoneal | 10 g/kg[11] |
| LD50 | Mouse | Subcutaneous | 9 g/kg[11] |
| LD50 | Rat | Subcutaneous | >10 g/kg[11] |
| LD50 | Mouse | Intravenous | 2350 mg/kg (47 mg/20 g)[4] |
Common adverse effects associated with this compound use in humans include nausea, bad taste, diarrhea, vomiting, flatulence, and glossitis.[3]
Conclusion
This compound serves as an effective oral prodrug for the broad-spectrum antibiotic carbenicillin. Its chemical structure is designed to enhance oral absorption, allowing for the treatment of various bacterial infections, particularly those of the urinary tract. This guide has provided a detailed overview of its chemical and physical properties, mechanism of action, and key pharmacological data. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers and professionals in the field of drug development. Further research could focus on the development of novel penicillin prodrugs with improved pharmacokinetic profiles and resistance to β-lactamases.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C26H26N2O6S | CID 93184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbenicillin Indanyl Sodium | C26H25N2NaO6S | CID 23676503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carbenicillin - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]
- 9. What is Carbenicillin Disodium used for? [synapse.patsnap.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Carindacillin Sodium Salt vs. Free Acid Form: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the sodium salt and free acid forms of Carindacillin, an orally administered prodrug of the antibiotic carbenicillin. While this compound has been clinically developed and marketed as its sodium salt, an understanding of the distinct physicochemical and pharmacokinetic properties of both the salt and free acid forms is crucial for formulation development, quality control, and regulatory purposes. This document summarizes key data, provides detailed experimental protocols for comparative analysis, and visualizes the workflow for such a comparison.
Physicochemical Properties
The conversion of a drug from its free acid or base form into a salt can significantly alter its properties, impacting its performance as a pharmaceutical product. The sodium salt of this compound was developed to enhance its suitability for oral administration.[1][2] Below is a comparative summary of the known and theoretical physicochemical properties of this compound sodium salt and its free acid form.
| Property | This compound Sodium Salt | This compound Free Acid | Reference(s) |
| Molecular Formula | C₂₆H₂₅N₂NaO₆S | C₂₆H₂₆N₂O₆S | [3][4] |
| Molecular Weight | 516.54 g/mol | 494.56 g/mol | [3][4] |
| Appearance | Crystalline solid | Likely a solid | [5] |
| Aqueous Solubility | Higher than the free acid form | Lower than the sodium salt form | [6] |
| Dissolution Rate | Generally faster than the free acid form in aqueous media | Generally slower than the sodium salt form | [6] |
| Stability | More resistant to acid-catalyzed hydrolysis than carbenicillin | Data not available, but likely susceptible to hydrolysis | [7] |
| Hygroscopicity | Potentially higher than the free acid form | Potentially lower than the sodium salt form | |
| Melting Point | Data not available | Data not available |
Experimental Protocols for Comparative Analysis
To fully characterize and compare the two forms of this compound, a series of experiments should be conducted. The following protocols provide a framework for such a comparative analysis.
Preparation of this compound Free Acid from Sodium Salt
Objective: To obtain the free acid form of this compound from its sodium salt for comparative studies.
Methodology:
-
Dissolve a known quantity of this compound sodium salt in deionized water to create a concentrated solution.
-
Cool the solution in an ice bath.
-
Slowly add a dilute solution of a strong acid, such as 1N hydrochloric acid (HCl), dropwise while stirring continuously.
-
Monitor the pH of the solution. Continue adding acid until the pH is significantly lower than the pKa of the carboxylic acid group of this compound, leading to the precipitation of the free acid.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any remaining salt and excess acid.
-
Dry the solid under vacuum at a low temperature to obtain the this compound free acid.
-
Characterize the resulting material using techniques such as NMR, FTIR, and mass spectrometry to confirm its identity and purity.[8]
Comparative Aqueous Solubility Determination
Objective: To quantitatively determine and compare the equilibrium solubility of this compound sodium salt and its free acid form in aqueous media at different pH values.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.
-
Add an excess amount of either the sodium salt or the free acid form of this compound to a known volume of each buffer in separate sealed containers.
-
Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, separate the undissolved solid by centrifugation or filtration.
-
Analyze the clear supernatant for the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Express the solubility in mg/mL or µg/mL.
Comparative Dissolution Rate Studies
Objective: To compare the rate at which this compound sodium salt and its free acid form dissolve under standardized conditions.
Methodology:
-
Utilize a USP dissolution apparatus (e.g., Apparatus 2, paddle method).
-
Prepare a dissolution medium, such as a buffer of a specific pH (e.g., pH 6.8 to simulate intestinal fluid).
-
Place a known amount of the sodium salt or the free acid form (as a non-disintegrating compact or loose powder) into the dissolution vessel.
-
At predetermined time intervals, withdraw samples of the dissolution medium and replace with fresh medium to maintain a constant volume.
-
Filter the samples and analyze for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time to generate and compare the dissolution profiles of the two forms.[10][11]
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products to assess the stability of both the sodium salt and free acid forms under various stress conditions.
Methodology:
-
Forced Degradation Studies: Subject solutions of both the sodium salt and free acid to stress conditions, including acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress.[12][13][14]
-
Chromatographic Conditions Development:
-
Column: A reversed-phase C18 column is typically suitable for penicillin-type molecules.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve separation of the parent drug from its degradation products.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13]
In Vivo Pharmacokinetic Studies
Objective: To compare the oral bioavailability and other pharmacokinetic parameters of this compound administered as the sodium salt versus the free acid form in an animal model.
Methodology:
-
Fast the animals (e.g., rats or dogs) overnight before drug administration.
-
Administer an oral dose of each form of this compound, ensuring the dose is equivalent in terms of the amount of the active moiety.
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract this compound and its active metabolite, carbenicillin, from the plasma samples.
-
Quantify the concentrations of the analytes using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters for each form, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Perform statistical analysis to compare the pharmacokinetic profiles of the two forms.[15][16]
Visualized Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comprehensive comparative analysis of this compound sodium salt and its free acid form.
Caption: Experimental workflow for the comparative analysis of this compound sodium salt and free acid.
Conclusion
The selection of a salt form is a critical step in drug development, with significant implications for a product's performance and manufacturability. While this compound has been successfully used in its sodium salt form, a thorough understanding and characterization of its free acid counterpart are essential for a comprehensive scientific understanding and for any future formulation development activities. The experimental protocols and workflow provided in this guide offer a robust framework for conducting a detailed comparative analysis of this compound sodium salt and its free acid form. Such studies will yield valuable data to support formulation design, ensure product quality, and meet regulatory requirements.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Carbenicillin Indanyl Sodium | C26H25N2NaO6S | CID 23676503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C26H26N2O6S | CID 93184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 7. Carbenicillin prodrugs: stability kinetics of alpha-phenyl and alpha-indanyl esters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Dissolution Profiles of Immediate Release Products of Various Drugs in Biorelevant Bicarbonate Buffer: Comparison with Compendial Phosphate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 13. mdpi.com [mdpi.com]
- 14. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative plasma pharmacokinetics of ceftiofur sodium and ceftiofur crystalline-free acid in neonatal calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic Parameters Determination and In Vitro–In Vivo Correlation of Ileocolonic-Targeted pH-Responsive Coated Mini-Tablets of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Carindacillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carindacillin, also known as Carbenicillin Indanyl Sodium, is an orally administered semisynthetic penicillin antibiotic. It is a prodrug that, upon absorption in the small intestine, is rapidly hydrolyzed to its active form, Carbenicillin.[1] This guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, focusing on the activity of its active moiety, Carbenicillin. The data presented is crucial for understanding its potential applications in research and drug development.
This compound exerts its bactericidal effect by interfering with the final stage of bacterial cell wall synthesis. Its active form, Carbenicillin, binds to and inactivates penicillin-binding proteins (PBPs) on the inner bacterial membrane, preventing the cross-linkage of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and death.
In Vitro Antibacterial Spectrum of Carbenicillin
The in vitro activity of this compound is primarily attributable to Carbenicillin. While this compound itself exhibits some antimicrobial activity in certain broth media, its in vivo efficacy is a result of its conversion to Carbenicillin.[2] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Carbenicillin against a range of clinically relevant Gram-positive and Gram-negative bacteria.
Data Presentation
Table 1: In Vitro Activity of Carbenicillin against Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | 3.13 - >1024 | - | 200 - 300 |
| Escherichia coli | 1.56 - 64 | - | ≤25 |
| Proteus mirabilis | 1.56 - 3.13 | - | ≤25 |
| Proteus spp. (indole-positive) | - | - | ≤25 |
| Enterobacter spp. | - | - | - |
| Klebsiella spp. | Resistant | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources.[3][4]
Table 2: In Vitro Activity of Carbenicillin against Gram-Positive and Anaerobic Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | - | - | - |
| Streptococcus pyogenes | - | - | - |
| Bacteroides fragilis | - | - | - |
| Anaerobic Cocci | - | - | - |
Note: While Carbenicillin has some activity against Gram-positive and anaerobic organisms, it is primarily used for its Gram-negative spectrum. Detailed MIC distributions for these organisms are less commonly reported.
Mechanism of Action
Carbenicillin, the active form of this compound, targets and inhibits bacterial cell wall synthesis. This process is crucial for maintaining the structural integrity of the bacterial cell, especially in the hypertonic environment of the human body.
Mechanism of action of Carbenicillin.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound (via Carbenicillin) is performed using standardized susceptibility testing methods. The two primary methods are Broth Microdilution and Agar Dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.
1. Preparation of Reagents and Media:
- Antimicrobial Stock Solution: Prepare a stock solution of Carbenicillin of a known concentration.
- Growth Medium: Use a suitable broth medium, such as Mueller-Hinton Broth (MHB), for most aerobic bacteria. For fastidious organisms, supplement the medium as required.
- Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
2. Assay Procedure:
- Dispense the growth medium into the wells of a 96-well microtiter plate.
- Create a serial two-fold dilution of the Carbenicillin stock solution across the wells of the plate.
- Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at 35-37°C for 16-20 hours.
3. Interpretation of Results:
- The MIC is the lowest concentration of Carbenicillin that completely inhibits visible growth of the organism.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"];
"Prepare_Media" [fillcolor="#FFFFFF", fontcolor="#202124", label="Prepare Mueller-Hinton\nBroth & 96-well plate"];
"Prepare_Antibiotic" [fillcolor="#FFFFFF", fontcolor="#202124", label="Prepare Carbenicillin\nstock solution"];
"Serial_Dilution" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Perform serial dilutions\nof Carbenicillin in plate"];
"Prepare_Inoculum" [fillcolor="#FFFFFF", fontcolor="#202124", label="Prepare standardized\nbacterial inoculum"];
"Inoculate" [fillcolor="#FBBC05", fontcolor="#202124", label="Inoculate wells with\nbacterial suspension"];
"Incubate" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Incubate at 35-37°C\nfor 16-20 hours"];
"Read_MIC" [shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", label="Read MIC\n(lowest concentration\nwith no visible growth)"];
"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="End"];
"Start" -> "Prepare_Media";
"Prepare_Media" -> "Prepare_Antibiotic";
"Prepare_Antibiotic" -> "Serial_Dilution";
"Prepare_Inoculum" -> "Inoculate";
"Serial_Dilution" -> "Inoculate";
"Inoculate" -> "Incubate";
"Incubate" -> "Read_MIC";
"Read_MIC" -> "End";
}
Workflow for MIC determination by broth microdilution.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
1. Preparation of Reagents and Media:
- Antimicrobial Stock Solution: Prepare a stock solution of Carbenicillin.
- Agar Medium: Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C.
- Bacterial Inoculum: Prepare a standardized bacterial suspension, typically equivalent to 10⁸ CFU/mL.
2. Assay Procedure:
- Add appropriate volumes of the Carbenicillin stock solution to the molten agar to create a range of concentrations.
- Pour the agar-antibiotic mixtures into petri dishes and allow them to solidify.
- Spot a standardized volume of the bacterial inoculum onto the surface of each agar plate.
- Incubate the plates at 35-37°C for 16-20 hours.
3. Interpretation of Results:
- The MIC is the lowest concentration of Carbenicillin that prevents the growth of the bacterial colonies.
Conclusion
This compound, through its active metabolite Carbenicillin, demonstrates a significant in vitro antibacterial effect, particularly against Gram-negative pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Proteus species.[3][4] Its limited activity against Klebsiella species and a more variable effect on Gram-positive and anaerobic bacteria define its clinical and research applications. The standardized methodologies for determining its Minimum Inhibitory Concentration are essential for the accurate assessment of its antibacterial spectrum and for guiding its potential use in the development of new therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Carbenicillin indanyl sodium, an orally active derivative of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Carbenicillin Against Gram-negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of carbenicillin against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
Carindacillin CAS number and molecular formula
An In-depth Technical Guide to Carindacillin
This compound is a semisynthetic penicillin antibiotic that serves as an oral prodrug of carbenicillin. As an indanyl ester, it is designed for improved absorption from the gastrointestinal tract, after which it is rapidly hydrolyzed to release the active agent, carbenicillin. This guide provides a detailed overview of its chemical properties, pharmacokinetics, mechanism of action, and relevant experimental considerations for research and drug development professionals.
Chemical and Physical Properties
This compound, chemically known as (2S,5R,6R)-6-[[-(carboxy)phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 1-indanyl ester, is characterized by the following properties:
| Property | Value |
| CAS Number | 35531-88-5 |
| Molecular Formula | C26H26N2O6S |
| Molecular Weight | 506.6 g/mol |
| Appearance | Solid |
Pharmacokinetics: From Prodrug to Active Compound
The clinical utility of this compound lies in its pharmacokinetic profile, which allows for oral administration.
-
Absorption : After oral administration, this compound is readily absorbed from the small intestine.
-
Hydrolysis : Following absorption, it undergoes rapid hydrolysis in the intestinal wall, plasma, and liver, releasing the active antibiotic, carbenicillin.
-
Distribution and Action : Carbenicillin is then distributed throughout the body to exert its antibacterial effect.
-
Excretion : The active carbenicillin is primarily excreted by the kidneys into the urine.
The following diagram illustrates the pharmacokinetic workflow of this compound.
Quantitative pharmacokinetic data for the resulting carbenicillin after a single oral dose of this compound are summarized below.
| Parameter | Value |
| Dose (this compound) | 500 mg |
| Peak Serum Level (Carbenicillin) | ~10-12 µg/mL |
| Time to Peak Serum Level | 1-2 hours |
| Urinary Excretion (Carbenicillin) | 30-40% of dose within 6 hours |
Mechanism of Action
As a member of the penicillin family, the active metabolite carbenicillin acts by inhibiting the synthesis of the bacterial cell wall.
-
Target Binding : Carbenicillin binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the synthesis of peptidoglycan.
-
Inhibition of Transpeptidation : This binding inactivates the PBPs, preventing the final transpeptidation step in peptidoglycan synthesis.
-
Cell Lysis : The inhibition of cell wall maintenance and synthesis leads to cell weakening and eventual lysis, particularly in growing bacteria.
The diagram below outlines this mechanism.
In Vitro Activity
The antibacterial spectrum of this compound is identical to that of carbenicillin. It is effective against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species. The following table presents the Minimum Inhibitory Concentrations (MIC) for carbenicillin against representative anaerobic bacteria.
| Bacterial Species | MIC Range (µg/mL) |
| Bacteroides fragilis | 32 - >128 |
| Clostridium species | 4 - 128 |
| Peptostreptococcus species | ≤0.25 - 32 |
| Fusobacterium species | ≤0.25 - 8 |
Note: Data represents the range of MIC values for the active metabolite, carbenicillin.
Experimental Protocols
Detailed experimental protocols are often specific to the research question. However, a general methodology for evaluating the pharmacokinetics of this compound in human subjects is outlined below.
Objective : To determine the serum concentration and urinary excretion of carbenicillin following oral administration of this compound.
Methodology :
-
Subject Recruitment : Healthy adult volunteers are recruited after obtaining informed consent. Subjects are typically required to fast overnight.
-
Drug Administration : A single oral dose of this compound (e.g., 500 mg or 1 g) is administered with a specified volume of water.
-
Sample Collection :
-
Blood : Venous blood samples are collected into heparinized tubes at baseline (0 hours) and at specified intervals post-administration (e.g., 0.5, 1, 1.5, 2, 4, 6, and 8 hours). Plasma is separated by centrifugation.
-
Urine : Total urine output is collected in intervals (e.g., 0-2, 2-4, 4-6, 6-8, 8-12, and 12-24 hours). The volume of each collection is measured.
-
-
Sample Analysis : The concentration of carbenicillin in plasma and urine samples is determined using a validated microbiological assay or a chromatographic method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis : Pharmacokinetic parameters are calculated from the concentration-time data. This includes Cmax (peak concentration), Tmax (time to peak concentration), and the cumulative amount of drug excreted in the urine.
The workflow for this experimental protocol is visualized below.
Carindacillin Resistance Mechanisms in Pseudomonas aeruginosa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics, including the penicillin derivative carindacillin. As a prodrug of carbenicillin, this compound's efficacy is compromised by the same resistance mechanisms that affect its active form. This technical guide provides a comprehensive overview of the core mechanisms governing this compound resistance in P. aeruginosa, with a focus on enzymatic degradation, active efflux, and target modification. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways involved in this critical area of antibiotic resistance.
Core Resistance Mechanisms
The primary mechanisms of resistance to this compound in P. aeruginosa are multifaceted and often act in concert to confer high levels of resistance. These mechanisms can be broadly categorized as:
-
Enzymatic Degradation: The production of β-lactamase enzymes is a primary defense against β-lactam antibiotics like carbenicillin. P. aeruginosa possesses an inducible chromosomal AmpC β-lactamase, which can be overexpressed due to mutations, leading to rapid hydrolysis of the antibiotic.[1][2] Additionally, some strains may acquire plasmid-mediated β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, which can also degrade carbenicillin.[3][4][5][6]
-
Active Efflux: P. aeruginosa utilizes a number of multidrug efflux pumps to actively extrude antibiotics from the cell. The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly MexAB-OprM, plays a significant role in intrinsic and acquired resistance to a broad range of antimicrobials, including carbenicillin. Overexpression of these pumps reduces the intracellular concentration of the antibiotic, preventing it from reaching its target.
-
Target Modification: The molecular targets of penicillin-class antibiotics are the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Alterations in the structure of these PBPs can reduce their affinity for carbenicillin, thereby diminishing the antibiotic's inhibitory effect.[7] Studies have shown that some carbenicillin-resistant strains of P. aeruginosa exhibit modifications in PBPs 1a, 1b, and 4, leading to decreased binding of the antibiotic.[7]
-
Reduced Outer Membrane Permeability: While not a direct mechanism of resistance on its own, the low permeability of the P. aeruginosa outer membrane acts synergistically with other resistance mechanisms. A less permeable outer membrane restricts the influx of carbenicillin, allowing efflux pumps and β-lactamases to be more effective at lower concentrations.
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data related to this compound (carbenicillin) resistance in P. aeruginosa.
Table 1: Minimum Inhibitory Concentrations (MICs) of Carbenicillin against P. aeruginosa
| Strain Type | β-Lactamase Status | Efflux Pump Status | Carbenicillin MIC (µg/mL) | Reference(s) |
| Wild-Type | Inducible AmpC | Basal MexAB-OprM | 16 - 64 | [8] |
| AmpC Overproducer | Constitutive high-level AmpC | Basal MexAB-OprM | >256 | [8] |
| Efflux Pump Overproducer | Inducible AmpC | Overexpressed MexAB-OprM | 128 - 512 | |
| Combined Resistance | Constitutive high-level AmpC | Overexpressed MexAB-OprM | >1024 | |
| PBP Mutant | Inducible AmpC | Basal MexAB-OprM | 64 - 256 | [7] |
Table 2: Kinetic Parameters of P. aeruginosa β-Lactamases against Carbenicillin
| Enzyme | Class | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Reference(s) |
| AmpC | C | 0.001 - 0.1 | Low | - | [9] |
| Carbenicillinase | A | High Vmax | - | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound resistance in P. aeruginosa.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established guidelines for antimicrobial susceptibility testing.[10][11][12][13]
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Carbenicillin stock solution (e.g., 10 mg/mL in sterile water)
-
P. aeruginosa isolate to be tested
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare a 2x working stock of carbenicillin in CAMHB at the highest concentration to be tested (e.g., 2048 µg/mL).
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x carbenicillin working stock to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of antibiotic-containing wells. This will result in final concentrations ranging from 1024 µg/mL to a lower limit, with a growth control well containing no antibiotic.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the P. aeruginosa isolate.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 106 CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial inoculum, resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 7.5 x 105 CFU/mL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of carbenicillin that completely inhibits visible growth of the organism.
-
β-Lactamase Activity Assay using Nitrocefin
This protocol is based on the colorimetric detection of β-lactamase activity using the chromogenic cephalosporin, nitrocefin.[14][15][16][17][18]
Materials:
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate buffered saline (PBS), pH 7.0
-
P. aeruginosa cell lysate or purified β-lactamase
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare Nitrocefin Working Solution:
-
Dilute the nitrocefin stock solution in PBS to a final concentration of 100 µM. Protect the solution from light.
-
-
Prepare Bacterial Lysate:
-
Grow an overnight culture of the P. aeruginosa isolate.
-
Harvest the cells by centrifugation and resuspend in PBS.
-
Lyse the cells by sonication or using a chemical lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Assay:
-
Add 50 µL of the bacterial lysate (or purified enzyme) to the wells of a 96-well plate.
-
Initiate the reaction by adding 50 µL of the nitrocefin working solution to each well.
-
Immediately measure the absorbance at 490 nm in a microplate reader at 37°C.
-
Monitor the change in absorbance over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
The rate of nitrocefin hydrolysis is proportional to the β-lactamase activity. Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time curve.
-
Enzyme activity can be quantified using a standard curve of a known β-lactamase.
-
Construction of a Gene Knockout Mutant
This protocol provides a general workflow for creating a gene knockout mutant in P. aeruginosa to study the contribution of a specific gene to antibiotic resistance, for example, a gene encoding an efflux pump component. This method is based on homologous recombination using a suicide vector.[19][20][21][22][23]
Materials:
-
P. aeruginosa wild-type strain
-
Suicide vector (e.g., pEX18Tc)
-
E. coli cloning and donor strains (e.g., DH5α and SM10)
-
Restriction enzymes and T4 DNA ligase
-
Primers for amplifying flanking regions of the target gene
-
Antibiotics for selection (e.g., carbenicillin for E. coli, tetracycline and sucrose for P. aeruginosa)
-
Electroporator or materials for conjugation
Procedure:
-
Construct the Knockout Plasmid:
-
Amplify by PCR the upstream and downstream flanking regions (homology arms) of the target gene from P. aeruginosa genomic DNA.
-
Clone these two fragments into the suicide vector, flanking a selectable marker if desired, or creating an in-frame deletion.
-
Transform the resulting knockout plasmid into a suitable E. coli cloning strain and verify the construct by sequencing.
-
-
Transfer the Knockout Plasmid into P. aeruginosa :
-
Transform the verified knockout plasmid into an E. coli donor strain.
-
Transfer the plasmid from the donor E. coli to the recipient P. aeruginosa via biparental mating (conjugation).
-
-
Select for Single Crossover Events (Merodiploids):
-
Plate the conjugation mixture on selective agar containing an antibiotic to which the suicide vector confers resistance (e.g., tetracycline) and an antibiotic to select against the E. coli donor.
-
Colonies that grow are putative merodiploids, where the plasmid has integrated into the P. aeruginosa chromosome via a single homologous recombination event.
-
-
Select for Double Crossover Events (Gene Knockout):
-
Culture the merodiploid colonies in a non-selective medium to allow for a second recombination event.
-
Plate the culture on a medium containing sucrose to select for the loss of the suicide vector backbone (which often contains the sacB gene for sucrose sensitivity).
-
Colonies that grow on the sucrose-containing medium are potential gene knockout mutants.
-
-
Verify the Gene Knockout:
-
Screen the sucrose-resistant colonies by PCR using primers that flank the target gene to confirm the deletion.
-
Further confirmation can be obtained by Southern blotting or sequencing.
-
Signaling Pathways and Regulatory Networks
The expression of resistance determinants in P. aeruginosa is tightly regulated by complex signaling pathways.
Regulation of the MexAB-OprM Efflux Pump
The expression of the mexAB-oprM operon is controlled by a local repressor, MexR. Mutations in the mexR gene can lead to overexpression of the efflux pump. Additionally, other regulators such as NalC and NalD are involved in modulating the expression of mexAB-oprM in response to various environmental signals.
Caption: Regulation of the MexAB-OprM efflux pump in P. aeruginosa.
Experimental Workflow for Investigating Resistance Mechanisms
A logical workflow is essential for elucidating the specific resistance mechanisms in a clinical isolate of P. aeruginosa.
Caption: Experimental workflow for investigating this compound resistance.
Conclusion
This compound resistance in P. aeruginosa is a complex issue driven by the interplay of enzymatic degradation, active efflux, and target modification. A thorough understanding of these mechanisms at a molecular level is crucial for the development of novel therapeutic strategies to combat this resilient pathogen. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and address this significant clinical challenge. Future efforts should focus on the development of inhibitors for β-lactamases and efflux pumps, as well as novel agents that can bypass these resistance mechanisms.
References
- 1. Regulation of AmpC-Driven β-Lactam Resistance in Pseudomonas aeruginosa: Different Pathways, Different Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in β-Lactamase AmpC Increase Resistance of Pseudomonas aeruginosa Isolates to Antipseudomonal Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-lactamases produced by a Pseudomonas aeruginosa strain highly resistant to carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Detection of a beta-lactamase markedly active against carbenicillin in a strain of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of β-Lactam Antibiotics Against Pseudomonas aeruginosa Carrying R Plasmids Determining Different β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbenicillin resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevalence of Extended-Spectrum and Metallo β-Lactamase Production in AmpC β-Lactamase Producing Pseudomonas aeruginosa Isolates From Burns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. cmdr.ubc.ca [cmdr.ubc.ca]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. toku-e.com [toku-e.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. abcam.com [abcam.com]
- 18. microbenotes.com [microbenotes.com]
- 19. researchgate.net [researchgate.net]
- 20. A rapid seamless method for gene knockout in Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 21. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Carindacillin in Human Plasma via HPLC Analysis of its Active Metabolite, Carbenicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carindacillin, an indanyl ester of carbenicillin, is an orally administered prodrug designed to improve the absorption of carbenicillin. Following administration, this compound is rapidly and extensively hydrolyzed in the body to its active form, carbenicillin. Therefore, for pharmacokinetic (PK) and bioequivalence studies, the quantification of carbenicillin in plasma is the established and pharmacologically relevant approach to determine the bioavailability and disposition of this compound. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of carbenicillin in plasma.
Principle
This method involves the isolation of carbenicillin from human plasma, separation from endogenous components using reverse-phase HPLC, and quantification by UV detection. The protocol is based on a validated method for carbenicillin in human serum, which is directly applicable to plasma samples.
Experimental Protocols
Materials and Reagents
-
Carbenicillin reference standard
-
Piperacillin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Citric acid
-
Tetrabutylammonium phosphate buffer (pH 6.6)
-
Water (HPLC grade)
-
Human plasma (drug-free)
Equipment
-
HPLC system with UV detector
-
Microsorb C18, 3 µm column
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Pipettes and general laboratory glassware
Sample Preparation
-
Protein Precipitation: To a 1.0 mL aliquot of plasma, add acetonitrile to precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue with citric acid (pH 1.9).
-
Liquid-Liquid Extraction: Add piperacillin as the internal standard. Extract the carbenicillin and internal standard with ethyl acetate.
-
Final Evaporation and Reconstitution: Evaporate the ethyl acetate layer to dryness and reconstitute the residue in the mobile phase buffer solution for HPLC analysis.
HPLC Conditions
The separation and quantification of carbenicillin are achieved using the following HPLC parameters:
| Parameter | Value |
| Column | Microsorb C18, 3 µm |
| Mobile Phase | Acetonitrile-tetrabutylammonium-phosphate buffer (pH 6.6) |
| Detection | UV at 208 nm |
| Run Time | 8 minutes |
Data Presentation
The following tables summarize the quantitative data from a validated method for carbenicillin quantification.[1]
Table 1: Method Validation Parameters [1]
| Parameter | Result |
| Linearity Range | 0.25 - 20 µg/mL (r² > 0.99) |
| Limit of Quantitation (LOQ) | 0.25 µg/mL |
Table 2: Interday Precision and Bias [1]
| Concentration (µg/mL) | Precision (RSD %) | Bias (%) |
| Overall Range | 1.1 - 6.9 | -1.83 to +2.80 |
| QC Sample 1 (0.75) | 5.9 - 7.9 | -2.80 to +2.30 |
| QC Sample 2 (3.0) | 5.9 - 7.9 | -2.80 to +2.30 |
| QC Sample 3 (12.0) | 5.9 - 7.9 | -2.80 to +2.30 |
Visualizations
Caption: Workflow for Carbenicillin Quantification in Plasma.
Conclusion
The provided HPLC method offers a robust and validated approach for the quantification of carbenicillin in human plasma, serving as a reliable means to assess the pharmacokinetics of its prodrug, this compound. The method demonstrates excellent linearity, precision, and a low limit of quantification, making it suitable for clinical and research applications.
References
Application Notes and Protocols for Determining Carindacillin Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Carindacillin, an orally administered prodrug of carbenicillin.[1][2] The active form, carbenicillin, is effective against a range of Gram-negative and some Gram-positive bacteria by inhibiting cell wall synthesis.[1][2] Accurate MIC determination is crucial for assessing the susceptibility of bacterial strains to this compound, guiding preclinical research, and supporting drug development efforts.
The protocols provided are based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Two primary methods are detailed: Broth Microdilution and Agar Dilution.
Data Presentation
The following tables summarize key quantitative data for the preparation of reagents and expected quality control outcomes.
Table 1: Preparation of this compound Stock Solution
| Parameter | Value/Instruction |
| Compound | This compound Sodium Salt |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 1280 µg/mL |
| Preparation | Dissolve the appropriate amount of this compound Sodium Salt powder in DMSO to achieve the target concentration. Gentle warming or vortexing may aid dissolution. Prepare fresh on the day of the experiment. |
| Storage | Use immediately. If short-term storage is necessary, keep on ice and protected from light. |
Table 2: Quality Control (QC) Strains and Expected MIC Ranges for Carbenicillin
Since this compound is a prodrug of carbenicillin, QC is performed using the active compound, carbenicillin.
| QC Organism | ATCC® No. | CLSI Expected MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 27853 | 16 - 64 |
| Escherichia coli | 25922 | 4 - 16 |
| Staphylococcus aureus | 29213 | 0.25 - 2 |
Note: These ranges are for Carbenicillin and are provided as a guide. Laboratories should establish their own internal QC ranges based on CLSI or EUCAST guidelines.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.
Materials:
-
This compound Sodium Salt
-
Dimethyl Sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1280 µg/mL stock solution of this compound in DMSO as described in Table 1.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 1280 µg/mL this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well (1-11) will be 200 µL. The final concentration of this compound will range from 64 µg/mL to 0.125 µg/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
Materials:
-
This compound Sodium Salt
-
Dimethyl Sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35 ± 2°C)
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration 10 times the highest desired final concentration in the agar.
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and cool to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add 1 part of each this compound dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix gently but thoroughly to avoid bubbles and pour into sterile petri dishes.
-
Also, prepare a drug-free control plate.
-
Allow the agar to solidify completely at room temperature.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.
-
-
Inoculation:
-
Using a multipoint replicator, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two colonies at the spot should be disregarded.
-
The growth control plate should show confluent growth.
-
Mandatory Visualizations
Caption: Workflow for this compound MIC Determination.
Caption: Mechanism of Action of this compound.
References
Application Notes and Protocols: Carindacillin and Carbenicillin in Selective Bacterial Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of carbenicillin, the active form of carindacillin, in selective bacterial culture media. Due to the slow in vitro hydrolysis of this compound, direct use in culture media is not recommended for achieving immediate selective pressure. This compound is a prodrug designed for oral administration, whereupon it is rapidly hydrolyzed in vivo to the active antibiotic, carbenicillin.[1] Therefore, all protocols and data provided herein pertain to the direct use of carbenicillin disodium salt.
Introduction
Carbenicillin is a semisynthetic penicillin antibiotic with a broad spectrum of activity, primarily against Gram-negative bacteria.[2] Like other penicillin-class antibiotics, it inhibits the synthesis of the bacterial cell wall by targeting and inactivating penicillin-binding proteins (PBPs).[3] This action prevents the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis.[3] Carbenicillin is particularly valuable in molecular biology and microbiology as a selective agent to cultivate bacteria, most commonly Escherichia coli, that harbor plasmids conferring resistance, typically through the expression of a beta-lactamase enzyme.
Carbenicillin is often preferred over ampicillin in selective media due to its higher stability. It is less susceptible to degradation by the secreted beta-lactamase enzyme, which can lead to the formation of satellite colonies in the surrounding area of the desired resistant colonies.[2]
Quantitative Data: Antimicrobial Spectrum of Carbenicillin
The efficacy of carbenicillin as a selective agent is dependent on its Minimum Inhibitory Concentration (MIC) for various bacterial species. The following table summarizes the MIC ranges for carbenicillin against several common Gram-negative and Gram-positive bacteria. This data is essential for determining the appropriate working concentration for selective media.
| Bacterial Species | Type | MIC Range (µg/mL) |
| Escherichia coli | Gram-Negative | 1.56 - 64 |
| Pseudomonas aeruginosa | Gram-Negative | 3.13 - >1024 |
| Proteus mirabilis | Gram-Negative | 1.56 - 3.13 |
| Proteus vulgaris | Gram-Negative | Susceptible |
| Klebsiella spp. | Gram-Negative | Generally Resistant |
| Staphylococcus aureus | Gram-Positive | Limited Activity |
| Enterococcus spp. | Gram-Positive | Limited Activity |
Note: MIC values can vary significantly between different strains of the same bacterial species. It is recommended to perform an initial susceptibility test for the specific strain being used if precise selective pressure is critical.
Experimental Protocols
Preparation of Carbenicillin Stock Solution (50 mg/mL)
Materials:
-
Carbenicillin disodium salt
-
Sterile distilled or deionized water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Protocol:
-
Weigh out 1 gram of carbenicillin disodium salt.
-
Dissolve the carbenicillin in 20 mL of sterile distilled or deionized water to achieve a final concentration of 50 mg/mL.
-
Gently vortex or swirl the solution until the carbenicillin is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C. The stock solution is stable for up to six months when stored frozen. Avoid repeated freeze-thaw cycles.
Preparation of Carbenicillin-Containing Selective Agar Plates
Materials:
-
Luria-Bertani (LB) agar powder
-
Distilled or deionized water
-
Autoclavable bottle or flask
-
Autoclave
-
Water bath set to 50-55°C
-
Sterile petri dishes
-
Carbenicillin stock solution (50 mg/mL)
Protocol:
-
Prepare LB agar according to the manufacturer's instructions. For example, to prepare 1 liter of LB agar, typically 40 grams of LB agar powder is suspended in 1 liter of distilled or deionized water.
-
Loosely cap the bottle or flask and autoclave at 121°C for 15-20 minutes.
-
After autoclaving, allow the molten agar to cool in a 50-55°C water bath. This is crucial to prevent the heat-labile carbenicillin from degrading.
-
Once the agar has cooled, add the carbenicillin stock solution to the desired final concentration. A typical working concentration for the selection of E. coli is 50-100 µg/mL.
-
For a final concentration of 50 µg/mL in 1 liter of media, add 1 mL of the 50 mg/mL carbenicillin stock solution.
-
For a final concentration of 100 µg/mL in 1 liter of media, add 2 mL of the 50 mg/mL carbenicillin stock solution.
-
-
Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the agar. Avoid creating air bubbles.
-
Under sterile conditions (e.g., in a laminar flow hood), pour approximately 20-25 mL of the molten agar into each sterile petri dish.
-
If any bubbles are present on the surface of the agar, they can be removed by briefly passing a flame over the surface.
-
Allow the plates to solidify at room temperature.
-
Once solidified, the plates should be inverted and stored at 4°C in a sealed plastic bag to prevent contamination and drying. The plates are typically stable for 1-2 months.
Preparation of Carbenicillin-Containing Selective Broth
Materials:
-
Luria-Bertani (LB) broth powder
-
Distilled or deionized water
-
Autoclavable bottle or flask
-
Autoclave
-
Carbenicillin stock solution (50 mg/mL)
Protocol:
-
Prepare LB broth according to the manufacturer's instructions. For example, to prepare 1 liter of LB broth, typically 25 grams of LB broth powder is dissolved in 1 liter of distilled or deionized water.
-
Dispense the broth into appropriate autoclavable containers (e.g., flasks or bottles).
-
Loosely cap the containers and autoclave at 121°C for 15-20 minutes.
-
Allow the broth to cool to room temperature.
-
Just before use, add the carbenicillin stock solution to the desired final concentration (typically 50-100 µg/mL for E. coli selection), using the same dilution factor as for the agar plates.
-
Gently swirl the container to mix the antibiotic into the broth.
Mechanism of Action and Resistance
The primary mechanism of action of carbenicillin is the inhibition of bacterial cell wall synthesis. The main resistance mechanism encountered in laboratory settings is the enzymatic inactivation of the antibiotic by beta-lactamase enzymes, which are often encoded by genes (e.g., bla) on plasmids.
Caption: Mechanism of carbenicillin action and beta-lactamase mediated resistance.
Experimental Workflow for Plasmid Selection
The following workflow outlines the general steps for using carbenicillin-containing selective media to isolate bacteria that have been successfully transformed with a plasmid carrying a carbenicillin resistance gene.
Caption: Workflow for selecting transformed bacteria using carbenicillin.
References
Application Notes and Protocols for In Vivo Efficacy of Carindacillin in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carindacillin, also known as carbenicillin indanyl sodium, is an orally administered prodrug of the broad-spectrum antibiotic carbenicillin.[1] Upon absorption in the small intestine, it is rapidly hydrolyzed to carbenicillin, which exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] These application notes provide a summary of the in vivo efficacy of this compound in murine models of systemic bacterial infections and detailed protocols to facilitate the design and execution of similar preclinical studies.
Data Presentation
The in vivo efficacy of orally administered this compound has been evaluated in murine models of acute systemic infections caused by a variety of bacterial pathogens. The protective dose 50 (PD50), which is the dose required to protect 50% of the infected animals from death, is a key quantitative measure of efficacy.
Table 1: In Vivo Efficacy of Orally Administered this compound in Murine Systemic Infection Models
| Bacterial Strain | Infection Model | This compound PD50 (mg/kg) |
| Streptococcus pyogenes | Systemic | 30.4 |
| Staphylococcus aureus | Systemic | 60.2 |
| Escherichia coli | Systemic | 88.3 |
| Salmonella choleraesuis | Systemic | 125.4 |
| Pasteurella multocida | Systemic | 175.0 |
| Proteus vulgaris | Systemic | 220.4 |
Data sourced from English AR, et al. (1972).
Experimental Protocols
The following protocols are synthesized from established methodologies for murine infection models and oral drug administration, adapted for the evaluation of this compound.
Murine Systemic Infection Model (Intraperitoneal Challenge)
This protocol describes the establishment of a systemic bacterial infection in mice via intraperitoneal injection of a bacterial suspension.
Materials:
-
Specific pathogen-free mice (e.g., Swiss Webster, 18-22 g)
-
Log-phase culture of the desired bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Sterile 0.9% saline solution
-
Sterile 1 ml syringes with 25-27 gauge needles
-
Spectrophotometer
-
Hemocytometer or automated cell counter
-
Animal housing with appropriate environmental controls
Procedure:
-
Bacterial Culture Preparation:
-
From a frozen stock, streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Harvest the bacteria by centrifugation and wash the pellet twice with sterile saline.
-
Resuspend the bacterial pellet in sterile saline to the desired concentration. The concentration should be predetermined to establish a lethal infection (e.g., a dose that results in >90% mortality in untreated animals within a specified timeframe). This is typically in the range of 10^6 to 10^8 colony-forming units (CFU) per mouse.[3]
-
-
Infection:
-
Gently restrain the mouse, exposing the abdomen.
-
Administer the bacterial suspension (typically 0.1-0.5 ml) via intraperitoneal injection.[3]
-
Observe the animals closely for signs of infection and distress.
-
Oral Administration of this compound (Oral Gavage)
This protocol details the procedure for administering this compound to mice via oral gavage.
Materials:
-
This compound sodium salt
-
Sterile vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5 inches with a rounded tip for adult mice)[4]
-
Sterile syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Prepare a stock solution of this compound in the chosen vehicle. Ensure the final concentration allows for the administration of a reasonable volume (typically not exceeding 10 ml/kg).[5]
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, holding it in an upright position to straighten the esophagus.[6]
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[7][8]
-
Once the needle is in the stomach (pre-measured to the last rib), slowly administer the this compound solution.[6]
-
Gently remove the gavage needle.
-
Observe the animal for a few minutes to ensure there are no signs of respiratory distress or regurgitation.[4]
-
Visualizations
Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for efficacy testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C26H26N2O6S | CID 93184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.fsu.edu [research.fsu.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for the Analytical Profiling of Carindacillin Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carindacillin, an indanyl ester prodrug of carbenicillin, is a penicillin antibiotic.[1][2] Like other β-lactam antibiotics, this compound is susceptible to degradation, which can impact its safety and efficacy. The comprehensive profiling of impurities is a critical aspect of drug development and quality control, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
These application notes provide a detailed framework for the identification and quantification of potential impurities and degradation products of this compound. The protocols described herein are designed to be adaptable for use in research and quality control laboratories.
Predicted Degradation Pathway of this compound
This compound is susceptible to degradation through several pathways, primarily hydrolysis of the β-lactam ring and the indanyl ester, as well as oxidation. The predicted degradation pathway is illustrated below. The primary degradation products are expected to be carbenicillin, indanol, and the corresponding penicilloic acid of carbenicillin.
Caption: Predicted degradation pathway of this compound.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Photostability chamber
-
Water bath
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl.
-
Dilute to a final volume of 10 mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 4 hours, protected from light.
-
Dilute to a final volume of 10 mL with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed sample in methanol to a concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to UV light (254 nm) in a photostability chamber for 24 hours.
-
Dissolve the stressed sample in methanol to a concentration of 0.1 mg/mL.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to 0.1 mg/mL with the mobile phase without subjecting it to any stress.
-
Analysis: Analyze all samples by HPLC-UV and LC-MS as described in the following sections.
HPLC-UV Method for Quantification of Impurities
This method is designed for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.
LC-MS Method for Identification and Characterization of Impurities
This method is for the structural elucidation of impurities detected by the HPLC-UV method.[5][6]
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions: Use the same chromatographic conditions as the HPLC-UV method.
MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Desolvation) | 600 L/hr |
| Scan Range | m/z 100-1000 |
| Collision Energy (for MS/MS) | Ramped from 10 to 40 eV |
Data Presentation
Quantitative data from the analysis of stressed samples should be summarized in tables for clear comparison.
Table 1: HPLC-UV Analysis of this compound Forced Degradation Samples
| Stress Condition | Peak | Retention Time (min) | Peak Area (%) |
| Control | This compound | 18.5 | 99.8 |
| Impurity 1 | 12.2 | 0.2 | |
| Acid Hydrolysis | Carbenicillin | 10.8 | 85.2 |
| This compound | 18.5 | 5.1 | |
| Impurity 2 | 14.3 | 9.7 | |
| Base Hydrolysis | Carbenicillin Penicilloic Acid | 8.5 | 92.3 |
| This compound | 18.5 | 1.2 | |
| Other Degradants | - | 6.5 | |
| Oxidative | This compound | 18.5 | 90.5 |
| Impurity 3 (Oxidized) | 20.1 | 9.5 | |
| Thermal | This compound | 18.5 | 98.1 |
| Impurity 4 | 16.7 | 1.9 | |
| Photolytic | This compound | 18.5 | 95.3 |
| Impurity 5 | 22.4 | 4.7 |
Table 2: LC-MS Identification of Potential this compound Impurities
| Impurity | Retention Time (min) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Proposed Structure |
| Carbenicillin | 10.8 | 379.09 | 377.08 | Hydrolysis of Indanyl Ester |
| Carbenicillin Penicilloic Acid | 8.5 | 397.10 | 395.09 | Hydrolysis of β-Lactam Ring |
| Impurity 3 (Oxidized) | 20.1 | 511.14 | 509.13 | Oxidized this compound |
Experimental Workflow
The overall workflow for this compound impurity profiling is a systematic process from sample preparation to data analysis and reporting.
Caption: Experimental workflow for this compound impurity profiling.
Conclusion
The analytical techniques and protocols detailed in this document provide a robust starting point for the comprehensive impurity profiling of this compound. By employing forced degradation studies coupled with HPLC-UV for quantification and LC-MS for identification, researchers and drug development professionals can effectively characterize the impurity profile of this compound, ensuring the quality, safety, and efficacy of the drug substance and product. It is recommended to validate these methods according to ICH guidelines for their intended use.
References
Carindacillin in Combination Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Carindacillin, an oral prodrug of Carbenicillin, in combination with other antibiotics. The focus is on the synergistic effects, mechanisms of action, and relevant experimental protocols for in vitro and in vivo studies. This compound's active form, Carbenicillin, is a β-lactam antibiotic that primarily targets bacterial cell wall synthesis. Its combination with other classes of antibiotics, particularly aminoglycosides and β-lactamase inhibitors, has been a strategy to enhance efficacy and combat antimicrobial resistance.
Combination Therapy Overview
This compound, through its active form Carbenicillin, is often used in combination therapies to broaden its spectrum of activity and to achieve synergistic killing of bacteria. The most common combinations involve aminoglycosides and β-lactamase inhibitors.
-
With Aminoglycosides (e.g., Gentamicin): This is a classic synergistic combination, particularly against Pseudomonas aeruginosa. The β-lactam component, Carbenicillin, damages the bacterial cell wall, which in turn facilitates the uptake of the aminoglycoside. The aminoglycoside then inhibits protein synthesis by binding to the bacterial ribosome, leading to a more potent bactericidal effect than either agent alone. This combination has been particularly useful in treating serious infections caused by Gram-negative bacilli.[1][2] In studies with neutropenic rats infected with Pseudomonas aeruginosa, the combination of Carbenicillin and Gentamicin showed in vivo synergy, significantly reducing mortality compared to monotherapy.[2]
-
With β-Lactamase Inhibitors (e.g., Clavulanic Acid): The efficacy of β-lactam antibiotics can be compromised by bacterial resistance mechanisms, most notably the production of β-lactamase enzymes that inactivate the antibiotic. Clavulanic acid is a β-lactamase inhibitor that, when combined with a β-lactam antibiotic like Carbenicillin, can protect it from degradation. This restores the antibiotic's activity against β-lactamase-producing strains of bacteria. While this combination can be effective, some studies have noted that certain β-lactamase-producing strains of Pseudomonas aeruginosa may remain resistant to the Carbenicillin-clavulanic acid combination.[3]
Quantitative Data on Synergistic Effects
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Source: Emery Pharma
One study on Pseudomonas aeruginosa isolates from patients with endocarditis found that 25 out of 30 isolates were synergistically affected by the combination of carbenicillin and an aminoglycoside (gentamicin or tobramycin) using in vitro checkerboard methods.[1] Another study investigating 30 clinical isolates of P. aeruginosa resistant to gentamicin and/or carbenicillin found that 4 out of 14 highly resistant isolates and 10 out of 16 moderately resistant isolates showed synergy.[4]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a prerequisite for synergy testing and determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Antibiotic stock solutions (this compound/Carbenicillin and the combination antibiotic)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test organism from an agar plate.
-
Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
In the first column, add 50 µL of the 2x concentrated antibiotic stock solution to the first well, creating a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the column. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the antibiotic concentrations to their final test concentrations.
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Materials:
-
Materials listed in Protocol 1
Procedure:
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis (columns), prepare serial dilutions of Antibiotic A (e.g., Carbenicillin).
-
Along the y-axis (rows), prepare serial dilutions of Antibiotic B (e.g., Gentamicin).
-
The top-left well will contain the highest concentration of both antibiotics, while the bottom-right well will contain the lowest concentrations.
-
Include a row and a column with each antibiotic alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension as described in the MIC protocol.
-
Incubate the plate under the same conditions as the MIC assay.
-
-
Data Analysis and FIC Calculation:
-
After incubation, determine the MIC of each antibiotic alone and in combination. The MIC in combination is the concentration in the first well that shows no visible growth in each row and column.
-
Calculate the FIC for each antibiotic:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (ΣFIC):
-
ΣFIC = FIC of A + FIC of B
-
-
Interpret the results based on the values in Table 1.
-
Protocol 3: Time-Kill Curve Assay
This assay provides a dynamic picture of the bactericidal activity of an antibiotic or combination over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth
-
Antibiotic solutions at desired concentrations (e.g., 1x MIC, 2x MIC)
-
Sterile culture tubes
-
Incubator with shaking capabilities
-
Apparatus for performing colony counts (e.g., agar plates, spreader)
Procedure:
-
Preparation:
-
Prepare tubes with broth containing:
-
No antibiotic (growth control)
-
Antibiotic A alone
-
Antibiotic B alone
-
Combination of Antibiotic A and B
-
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline or broth.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Signaling Pathways and Mechanisms of Action
The synergistic interaction between Carbenicillin and aminoglycosides does not involve a complex signaling cascade but rather a direct interplay of their mechanisms of action at the structural level of the bacterial cell.
Caption: Mechanism of Synergy: Carbenicillin and Gentamicin.
The diagram above illustrates the synergistic mechanism. Carbenicillin inhibits Penicillin-Binding Proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. This disruption of the cell wall's integrity leads to increased permeability, allowing aminoglycosides like Gentamicin to enter the bacterial cell more easily. Once inside, Gentamicin binds to the 30S ribosomal subunit, inhibiting protein synthesis. The combined effect of cell wall disruption and protein synthesis inhibition results in enhanced bacterial killing.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the synergistic potential of this compound in combination with another antibiotic.
Caption: Workflow for In Vitro Synergy Testing.
Logical Relationships in Combination Therapy
The decision to use a combination therapy involving this compound is based on several factors, primarily the identity of the infecting pathogen and its suspected or known resistance mechanisms.
Caption: Decision Logic for this compound Combination Therapy.
Conclusion
This compound, as a prodrug of Carbenicillin, remains a relevant component of combination antibiotic strategies, particularly against challenging Gram-negative pathogens. The synergistic relationship with aminoglycosides is well-established, offering a potent bactericidal effect. Combination with β-lactamase inhibitors can restore its activity against certain resistant strains. The protocols and conceptual frameworks provided here offer a guide for researchers and drug development professionals to further investigate and utilize this compound in combination therapies. Future research should focus on generating more robust quantitative data for various combinations and exploring their efficacy against contemporary multidrug-resistant isolates.
References
- 1. Synergy between carbenicillin and an aminoglycoside (gentamicin or tobramycin) against Pseudomonas aeruginosa isolated from patients with endocarditis and sensitivity of isolates to normal human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro study of clavulanic acid in combination with penicillin, amoxycillin, and carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy studies with Pseudomonas aeruginosa resistant to gentamicin and/or carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carindacillin in Veterinary Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carindacillin is an indanyl ester prodrug of carbenicillin, a semi-synthetic penicillin antibiotic.[1] Upon oral administration, this compound is hydrolyzed in the small intestine to release carbenicillin, the active antimicrobial agent.[1] Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This document provides an overview of the potential applications of this compound in veterinary medicine research, summarizing available data on its active form, carbenicillin, and the closely related carboxypenicillin, ticarcillin. It also outlines detailed protocols for in vitro susceptibility testing and conceptual in vivo efficacy studies. Given the limited direct research on this compound in veterinary species, much of the data is extrapolated from studies on carbenicillin and ticarcillin.
Mechanism of Action
Carbenicillin, the active metabolite of this compound, belongs to the β-lactam class of antibiotics. Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting this process, carbenicillin leads to a weakened cell wall and subsequent cell lysis, particularly in growing bacteria.
Data Presentation
Table 1: In Vitro Susceptibility Data (MIC µg/mL) for Carbenicillin and Ticarcillin against Veterinary Pathogens
| Bacterial Species | Animal | Antibiotic | MIC50 | MIC90 | MIC Range | Reference |
| Escherichia coli | Bovine (Udder) | Carbenicillin | - | - | 1.56 - 25 | [2] |
| Aerobacter spp. | Bovine (Udder) | Carbenicillin | - | - | 1.56 - 25 | [2] |
| Klebsiella spp. | Bovine (Udder) | Carbenicillin | - | - | 3.12 - 50 | [2] |
| Pseudomonas spp. | Bovine (Udder) | Carbenicillin | - | - | 3.12 - 50 | [2] |
| Pseudomonas aeruginosa | Canine (Otitis) | Ticarcillin/Clavulanate | 16 | 128 | - | [3] |
| Pseudomonas aeruginosa | Canine | Ticarcillin | - | - | - | [4][5] |
| Escherichia coli | Canine/Feline (Urine) | Ticarcillin/Clavulanate | - | - | - | [5] |
| Pseudomonas aeruginosa | - | Carbenicillin | 75 | 100 | 25 - >100 | [6] |
Note: Data for this compound is limited; therefore, data for carbenicillin and the related compound ticarcillin are presented. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Table 2: Pharmacokinetic Parameters of Carbenicillin and Ticarcillin in Veterinary Species
| Drug | Species | Dose & Route | Cmax (µg/mL) | Tmax (hr) | T½ (hr) | Reference |
| Carbenicillin | Buffalo Calves | 50 mg/kg IV | - | - | 1.69 | [7] |
| Ticarcillin | Dogs | 40 mg/kg IV | - | - | 0.8 | [4] |
| Ticarcillin | Dogs | 40 mg/kg IM | 120.5 | 1.5 | 1.1 | [4] |
| Ticarcillin | Horses | IV | - | - | 1.0 | [8] |
| Ticarcillin | Horses | IM | - | - | 1.8 | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound (as Carbenicillin)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria isolated from animals.[9][10]
1. Materials:
-
Carbenicillin sodium salt (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates of veterinary origin
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Method:
-
Preparation of Carbenicillin Stock Solution: Prepare a stock solution of carbenicillin in a suitable sterile solvent (e.g., sterile distilled water) at a concentration of 1024 µg/mL.
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of CAMHB.
-
Incubate the broth at 35°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution Assay:
-
Perform serial two-fold dilutions of the carbenicillin stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of carbenicillin that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: In Vivo Efficacy Model of this compound for Canine Pyoderma
This protocol is a conceptual framework for evaluating the efficacy of orally administered this compound in a canine model of superficial pyoderma, a common skin infection in dogs.
1. Animals:
-
Purpose-bred healthy adult dogs of a specific breed (e.g., Beagles) to ensure uniformity.
-
Animals should be acclimatized to the facility for at least 7 days before the study begins.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Infection Model:
-
A susceptible strain of Staphylococcus pseudintermedius with a known MIC to carbenicillin should be used.
-
Induce superficial pyoderma by methods such as tape stripping of the skin followed by topical application of the bacterial suspension.
3. Study Design:
-
Groups:
-
Group 1: Negative Control (no infection, no treatment)
-
Group 2: Placebo Control (infection, oral placebo)
-
Group 3: this compound Treatment (infection, oral this compound at a specified dose)
-
Group 4: Positive Control (infection, oral administration of a standard-of-care antibiotic for canine pyoderma)
-
-
Treatment: Administer treatments orally twice daily for a period of 14-21 days.
-
Efficacy Parameters:
-
Clinical Scoring: Evaluate and score skin lesions daily based on a standardized scale (e.g., assessing erythema, pustules, crusts, and lesion size).
-
Microbiology: Collect skin swabs or biopsies at specified time points (e.g., days 0, 7, 14, and 21) for quantitative bacterial culture to determine the reduction in bacterial load.
-
Histopathology: Collect skin biopsies at the end of the study for histopathological examination to assess inflammation and tissue repair.
-
4. Data Analysis:
-
Compare the clinical scores and bacterial counts between the treatment groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
-
A significant reduction in clinical scores and bacterial counts in the this compound group compared to the placebo group would indicate efficacy.
Conclusion
This compound, as a prodrug of carbenicillin, holds potential for the oral treatment of certain bacterial infections in veterinary medicine, particularly those affecting the urinary tract. However, the available data, primarily on carbenicillin and ticarcillin, suggest that its spectrum of activity and pharmacokinetic profile will be critical determinants of its clinical utility. Further research is warranted to establish the MIC distributions of carbenicillin against a broader range of contemporary veterinary pathogens and to determine the pharmacokinetic parameters of this compound in target animal species such as dogs, cats, and swine. The protocols outlined in this document provide a framework for conducting such research in a standardized and scientifically rigorous manner.
References
- 1. Ticarcillin vs carbenicillin: clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of carbenicillin, carfecillin, ticarcillin and BL-P 1654 in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial resistance patterns of Pseudomonas aeruginosa isolated from canine clinical cases at a veterinary academic hospital in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibilities of feline and canine Escherichia coli and Pseudomonas spp. isolates to ticarcillin and ticarcillin-clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Antimicrobial Treatments and Vaccination Regimens for Control of Porcine Reproductive and Respiratory Syndrome Virus and Streptococcus suis Coinfection of Nursery Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vetmed.iastate.edu [vetmed.iastate.edu]
- 9. New Information on Bacterial Cystitis in Cats - WSAVA 2017 Congress - VIN [vin.com]
- 10. Pharmacotherapeutics in Bacterial Urinary Tract Infections in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Application Notes and Protocols for Clinical Trial Design of New Carindacillin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carindacillin is an orally administered indanyl ester prodrug of the antibiotic carbenicillin.[1][2] Following oral administration, this compound is hydrolyzed in the small intestine to carbenicillin, which exerts its bactericidal effect by inhibiting the synthesis of bacterial cell walls.[1][2] This mechanism of action is effective against a range of gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Proteus species, which are common causative agents of urinary tract infections (UTIs) and prostatitis.[1][3]
Historically marketed as Geocillin by Pfizer, this compound offered a convenient oral treatment option for these infections.[2] However, the formulation was associated with gastrointestinal side effects such as nausea, diarrhea, and an unpleasant taste.[2] The development of new this compound formulations is aimed at improving patient tolerance, potentially enhancing bioavailability, and ensuring consistent product quality.
These application notes provide a comprehensive framework for the design of clinical trials to evaluate new this compound formulations, from preclinical assessment to pivotal clinical studies. The protocols are designed to meet regulatory expectations and provide the necessary data to establish the safety, efficacy, and bioequivalence of a new formulation.
Preclinical Evaluation of New this compound Formulations
Prior to initiating clinical trials, a thorough preclinical evaluation of any new this compound formulation is mandatory. This stage aims to establish the fundamental physicochemical properties, stability, and in vitro/in vivo performance of the new formulation compared to the original or a reference standard.
In Vitro Characterization and Stability Testing
Objective: To assess the physicochemical properties and stability of the new this compound formulation.
Methodologies:
-
Dissolution Testing: This is a critical quality control test to evaluate the rate at which the drug substance is released from the dosage form.[4][5] The test should be conducted under various pH conditions simulating the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[6]
-
Stability Studies: The new formulation should be subjected to accelerated and long-term stability studies under controlled temperature and humidity conditions as per ICH guidelines. This ensures the product maintains its quality, purity, and potency throughout its shelf life.
Experimental Protocol: Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for oral solid dosage forms.[4][5]
-
Dissolution Media: Prepare simulated gastric fluid (pH 1.2, without enzymes) and simulated intestinal fluid (pH 6.8, without enzymes).
-
Procedure:
-
Place one tablet or capsule in each dissolution vessel containing 900 mL of the dissolution medium maintained at 37°C ± 0.5°C.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the samples for this compound and carbenicillin content using a validated HPLC method.
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles.
In Vitro - In Vivo Correlation (IVIVC)
Objective: To establish a predictive relationship between in vitro dissolution and in vivo bioavailability.[7][8][9]
A successful IVIVC can reduce the need for extensive in vivo bioequivalence studies for certain post-approval formulation changes.[8] This involves developing formulations with different release rates and evaluating their performance both in vitro and in vivo.
Preclinical In Vivo Studies in Animal Models
Objective: To evaluate the pharmacokinetics and efficacy of the new formulation in a relevant animal model of UTI.
Methodologies:
-
Pharmacokinetic (PK) Studies: These studies are essential to determine the absorption, distribution, metabolism (hydrolysis to carbenicillin), and excretion of the new formulation.[10]
-
Efficacy Studies: A murine model of UTI is commonly used to assess the in vivo antibacterial activity of new antibiotic formulations.[2][11]
Experimental Protocol: Murine Model of Urinary Tract Infection
-
Animal Model: Female BALB/c mice are a suitable model for inducing UTIs.[11]
-
Infection Induction:
-
Anesthetize mice and introduce a suspension of a uropathogenic E. coli strain directly into the bladder via a transurethral catheter.[2]
-
-
Treatment:
-
24 hours post-infection, administer the new this compound formulation or a control (vehicle or reference formulation) orally.[11]
-
Continue treatment for a specified duration (e.g., 3-7 days).
-
-
Assessment:
-
At the end of the treatment period, euthanize the mice and aseptically collect the bladder and kidneys.
-
Homogenize the tissues and plate serial dilutions on appropriate agar to determine the bacterial load (colony-forming units per gram of tissue).
-
-
Data Analysis: Compare the bacterial loads in the treatment group to the control group to determine the efficacy of the new formulation.
Clinical Trial Design for New this compound Formulations
The clinical development program for a new this compound formulation will typically involve a Phase I bioequivalence study, followed by Phase III clinical trials to confirm safety and efficacy if the formulation is not deemed bioequivalent or has significant changes in its composition.
Phase I: Bioequivalence and Pharmacokinetic Study
Objective: To compare the rate and extent of absorption of the new this compound formulation with a reference formulation in healthy adult volunteers.
Study Design: A single-dose, randomized, two-period, two-sequence, crossover study is the standard design for bioequivalence assessment.[12]
Experimental Protocol: Bioequivalence Study
-
Study Population: Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Study Conduct:
-
Subjects are randomly assigned to receive a single oral dose of either the test or reference formulation after an overnight fast.
-
Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
After a washout period of at least 7 half-lives of the drug, subjects receive the alternate formulation.
-
-
Bioanalytical Method: Plasma concentrations of carbenicillin (the active moiety) are measured using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: The following PK parameters are calculated for carbenicillin using non-compartmental methods:
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time to reach Cmax.
-
-
Statistical Analysis:
-
The primary endpoints are the 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of AUC0-t, AUC0-∞, and Cmax.
-
For bioequivalence to be concluded, the 90% CIs for these parameters must fall within the acceptance range of 80.00% to 125.00%.[13]
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC0-t (µgh/mL) | Value | Value | Value (80.00% - 125.00%) |
| AUC0-∞ (µgh/mL) | Value | Value | Value (80.00% - 125.00%) |
| Cmax (µg/mL) | Value | Value | Value (80.00% - 125.00%) |
| Tmax (h) | Value | Value | N/A (Descriptive Statistics) |
Phase III: Confirmatory Efficacy and Safety Studies (If Required)
If the new formulation is not bioequivalent to the reference product or if there are significant changes in excipients that could affect clinical performance, a Phase III clinical trial may be necessary.
Objective: To demonstrate the non-inferiority of the new this compound formulation compared to a standard-of-care antibiotic in the treatment of uncomplicated urinary tract infections.
Study Design: A randomized, double-blind, active-controlled, non-inferiority trial.
Experimental Protocol: Phase III UTI Study
-
Study Population: Adult patients with clinical and microbiological evidence of uncomplicated UTI.
-
Intervention:
-
Test Arm: New this compound formulation.
-
Control Arm: A standard-of-care oral antibiotic for uncomplicated UTI (e.g., a fluoroquinolone or trimethoprim-sulfamethoxazole, depending on local resistance patterns).
-
-
Primary Endpoint: Clinical cure rate at the test-of-cure visit (e.g., 5-9 days after the end of therapy), defined as the resolution of baseline signs and symptoms of UTI without the need for additional antibiotic therapy.
-
Secondary Endpoints:
-
Microbiological eradication rate (pathogen eradication from urine cultures).
-
Incidence and severity of adverse events.
-
Patient-reported outcomes (e.g., symptom resolution, quality of life).
-
-
Statistical Analysis: The primary analysis will assess the non-inferiority of the new this compound formulation to the active comparator. A pre-specified non-inferiority margin (e.g., 10%) will be used.
Data Presentation: Clinical and Microbiological Outcomes
| Outcome | New this compound Formulation (n/N, %) | Active Comparator (n/N, %) | Difference (95% CI) |
| Clinical Cure Rate | Value | Value | Value |
| Microbiological Eradication Rate | Value | Value | Value |
Data Presentation: Adverse Events
| Adverse Event | New this compound Formulation (n, %) | Active Comparator (n, %) |
| Nausea | Value | Value |
| Diarrhea | Value | Value |
| Unpleasant Taste | Value | Value |
| Vomiting | Value | Value |
| Headache | Value | Value |
| Any Adverse Event | Value | Value |
Visualizations
Caption: Clinical trial workflow for a new this compound formulation.
Caption: Mechanism of action pathway for this compound.
Caption: Logical workflow of a two-way crossover bioequivalence study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Carbenicillin indanyl sodium, an orally active derivative of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rssl.com [rssl.com]
- 5. pharmtech.com [pharmtech.com]
- 6. fda.gov [fda.gov]
- 7. In vitro - In vivo correlation in the development of oral drug formulation: A screenshot of the last two decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of carfecillin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Carindacillin Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Carindacillin.
Troubleshooting Guide
Issue 1: Lower than expected plasma concentrations of Carbenicillin following oral administration of this compound.
-
Question: We are observing low and inconsistent plasma levels of the active drug, Carbenicillin, in our preclinical models after administering its prodrug, this compound. What are the potential causes and how can we troubleshoot this?
-
Answer: Low plasma concentrations of Carbenicillin after oral dosing of this compound can stem from several factors related to the prodrug's formulation, stability, and interaction with the gastrointestinal (GI) environment. This compound is an indanyl ester prodrug of Carbenicillin, designed to enhance oral absorption primarily through the monocarboxylic acid transport system in the small intestine.[1][2][3] Once absorbed, it is rapidly hydrolyzed to the active parent drug, Carbenicillin.[1][3] However, the overall absorption in humans is estimated to be between 48% and 69%, indicating that challenges remain.[3]
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility/Dissolution Rate: Although designed for better absorption, the initial dissolution of the this compound formulation can be a rate-limiting step.
-
Troubleshooting:
-
Characterize Physicochemical Properties: Confirm the solubility of your this compound batch in simulated gastric and intestinal fluids (SGF, SIF).
-
In Vitro Dissolution Testing: Perform dissolution studies on your formulation to ensure it meets specifications.
-
Formulation Optimization: If dissolution is poor, consider formulation strategies such as particle size reduction (micronization, nanosuspension) or creating amorphous solid dispersions to enhance the dissolution rate.[4][5]
-
-
-
Degradation in the GI Tract: this compound may be susceptible to chemical or enzymatic degradation in the intestinal lumen before it can be absorbed.[3]
-
Troubleshooting:
-
Stability Studies: Assess the stability of this compound in simulated GI fluids.
-
Protective Formulations: Consider enteric-coated formulations to protect the drug from the acidic environment of the stomach if instability there is identified as an issue.
-
-
-
Saturation of Carrier-Mediated Transport: this compound absorption is mediated by the monocarboxylic acid transport system.[2][3] At high doses, this transport mechanism can become saturated, leading to non-linear and reduced absorption.
-
Troubleshooting:
-
Dose-Ranging Pharmacokinetic Studies: Perform in vivo studies at multiple dose levels to assess dose proportionality of the AUC (Area Under the Curve). A less than proportional increase in AUC with increasing dose suggests transporter saturation.
-
In Vitro Transport Assays: Use Caco-2 cell monolayers to study the transport kinetics of this compound and identify if saturation occurs within your intended concentration range (See Protocol 1).
-
-
-
First-Pass Metabolism: After absorption into the enterocytes, this compound is hydrolyzed to Carbenicillin.[3] While this is the intended activation step, other metabolic enzymes in the gut wall or liver could potentially contribute to pre-systemic clearance.
-
Troubleshooting:
-
In Vitro Metabolic Stability: Assess the metabolic stability of this compound using human liver and intestinal microsomes or S9 fractions (See Protocol 2).
-
Lipid-Based Formulations: Explore lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) which can promote lymphatic absorption, partially bypassing first-pass metabolism in the liver.[4][6]
-
-
-
Issue 2: High variability in absorption between experimental subjects.
-
Question: Our in vivo studies show significant inter-individual variability in Carbenicillin plasma concentrations. What could be causing this?
-
Answer: High variability is a common challenge in oral drug delivery and can be attributed to physiological differences between subjects as well as drug-extrinsic factors.
Potential Causes & Troubleshooting Steps:
-
Food Effects: The presence of food can alter GI motility, pH, and fluid content, potentially interacting with this compound's dissolution and absorption. While specific studies on this compound-food interactions are not prevalent in recent literature, it is a known factor for many orally administered drugs.[7]
-
Troubleshooting:
-
Standardize Dosing Conditions: Ensure that all animals are fasted for a consistent period before dosing and have controlled access to food afterward.
-
Conduct a Food-Effect Study: Systematically evaluate the pharmacokinetics of this compound in both fed and fasted states to quantify the impact of food.
-
-
-
Differences in GI Physiology: Natural variations in gastric emptying time, intestinal transit time, and expression levels of monocarboxylic acid transporters can lead to different absorption profiles among subjects.
-
Troubleshooting:
-
Increase Sample Size: A larger number of subjects per group can help to determine if the variability is a consistent issue and to obtain a more reliable mean pharmacokinetic profile.
-
Use Crossover Study Design: If feasible, a crossover design where each subject receives both the test and control formulations can help to reduce inter-individual variability.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound's oral absorption better than its parent drug, Carbenicillin?
-
A1: Carbenicillin is a dicarboxylic acid that is poorly absorbed orally due to its low lipophilicity and lack of affinity for intestinal transporters.[3] this compound is a prodrug where one of the carboxylic acid groups is esterified, converting it into a monocarboxylic acid structure. This modification allows this compound to be recognized and actively transported across the intestinal wall by the monocarboxylic acid transport system, significantly increasing its absorption compared to Carbenicillin.[2][3] Studies with rat intestinal brush border membrane vesicles showed the uptake clearance of this compound was about 70-fold greater than that of Carbenicillin.[2]
-
-
Q2: What is the primary mechanism of this compound transport across the intestinal epithelium?
-
A2: The primary mechanism is carrier-mediated transport via the monocarboxylic acid transport system (MCT). This is an active, H+-dependent process. Studies using Caco-2 cells have demonstrated that this compound uptake is pH-dependent and can be inhibited by other monocarboxylic acids, but not by substrates of the oligopeptide transporter, confirming its reliance on the MCT.[3]
-
-
Q3: What advanced formulation strategies can be explored to further improve the oral bioavailability of this compound?
-
A3: To overcome the remaining bioavailability challenges (e.g., incomplete absorption, dissolution issues), several modern formulation strategies can be applied:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area, which can lead to a faster dissolution rate and improved absorption.[4][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This can enhance its aqueous solubility and dissolution rate.[5][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): For lipophilic prodrugs, incorporating them into a lipid-based formulation like SEDDS can improve solubilization in the GI tract. Upon gentle agitation with GI fluids, these systems form fine oil-in-water emulsions, facilitating drug absorption.[6]
-
-
-
Q4: Which in vitro model is most appropriate for studying this compound's intestinal transport?
-
A4: The Caco-2 cell line is a well-established and highly relevant in vitro model for this purpose.[3][9] These cells differentiate into a monolayer of polarized enterocytes that form tight junctions and express key transporters, including the monocarboxylic acid transport system involved in this compound absorption.[3] This model allows for the determination of permeability coefficients and the investigation of transport mechanisms (See Protocol 1).
-
Data Presentation
Table 1: Comparison of Intestinal Transport Properties: this compound vs. Carbenicillin
| Parameter | This compound (Prodrug) | Carbenicillin (Parent Drug) | Reference |
| Primary Transport Mechanism | Carrier-mediated (Monocarboxylic Acid Transporter) | Passive Diffusion | [3] |
| Transport Dependence | Energy, Temperature, and pH-dependent | Not significantly affected by metabolic inhibitors or pH | [3] |
| Relative Uptake (in Caco-2 cells) | Approximately 40-fold greater than Carbenicillin | Baseline | [3] |
| Relative Uptake (rat intestinal BBMV) | Approximately 70-fold greater clearance than Carbenicillin | Baseline | [2] |
Visualizations
Caption: this compound absorption and bioactivation pathway.
Caption: Troubleshooting workflow for poor oral bioavailability.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This protocol assesses the transport of this compound across an intestinal epithelial cell monolayer.
1. Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4)
-
This compound stock solution
-
Lucifer yellow (monolayer integrity marker)
-
Analytical system (e.g., HPLC-UV or LC-MS/MS)
2. Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical (upper) side of Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Values >250 Ω·cm² generally indicate good monolayer integrity.[9]
-
Alternatively, perform a Lucifer yellow permeability test. Add Lucifer yellow to the apical side and measure its appearance on the basolateral side after incubation. Low permeability confirms integrity.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (37°C).
-
Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber, replacing the volume with fresh buffer.
-
Collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated analytical method like HPLC or LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Protocol 2: Quantification of this compound and Carbenicillin in Plasma via HPLC-UV
This protocol provides a general framework for analyzing this compound and its active metabolite, Carbenicillin, in plasma samples.
1. Materials:
-
Plasma samples (from in vivo studies)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, analytical grade
-
Water, HPLC grade
-
This compound and Carbenicillin reference standards
-
Centrifuge and microcentrifuge tubes
-
HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Methodology:
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and Carbenicillin in a suitable solvent (e.g., ACN/water).
-
Create calibration standards by spiking known concentrations of the standards into blank plasma.
-
For experimental samples, thaw plasma on ice.
-
-
Protein Precipitation:
-
To 100 µL of plasma (standard or sample), add 300 µL of ice-cold acetonitrile containing an internal standard (if used).
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or use directly for injection. If evaporated, reconstitute in mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the compounds, and then return to initial conditions for re-equilibration. A typical run time is 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
UV Detection: Monitor at a wavelength appropriate for penicillins, typically around 220-230 nm.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and Carbenicillin.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration for the standards.
-
Determine the concentrations in the unknown samples by interpolating from the calibration curve.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Role of the monocarboxylic acid transport system in the intestinal absorption of an orally active beta-lactam prodrug: this compound as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Do dietary interventions exert clinically important effects on the bioavailability of β-lactam antibiotics? A systematic review with meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting Carindacillin instability in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Carindacillin in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as carbenicillin indanyl sodium, is a prodrug of the antibiotic carbenicillin.[1] It is administered orally and is rapidly hydrolyzed in the body to carbenicillin, which is the active antibacterial agent.[1] Carbenicillin exerts its effect by interfering with the final step of bacterial cell wall synthesis.[1]
Q2: What are the primary factors influencing the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. The molecule can undergo two main degradation reactions: hydrolysis of the ester linkage to release the active drug, carbenicillin, and hydrolysis of the β-lactam ring, which inactivates the antibiotic.[2]
Q3: What is the optimal pH for this compound stability in an aqueous solution?
A3: The stability of the β-lactam ring of this compound is significantly affected by pH. Below pH 3, the degradation of the β-lactam ring is the predominant reaction.[2] Above pH 7, the hydrolysis of the ester to form carbenicillin becomes the more significant degradation pathway.[2] For general penicillin stability, a neutral pH of around 7.0 is often recommended to minimize degradation.[3][4]
Q4: How does temperature affect the stability of this compound solutions?
A4: Like most penicillins, the degradation of this compound is accelerated at higher temperatures.[3][5] For short-term storage of solutions, refrigeration at 2-8°C is recommended. For long-term storage, stock solutions should be kept frozen at -20°C or -80°C.[6] It is advisable to prepare working solutions fresh and use them the same day.[6]
Q5: What are the signs of this compound degradation in my solution?
A5: Degradation of this compound is a chemical process and may not be visually apparent. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) that can separate and quantify the intact drug from its degradation products.[2][7] A decrease in the expected biological activity in your experiments can also be an indicator of degradation.
Troubleshooting Guide
Issue 1: I am observing lower than expected bioactivity in my experiments with this compound.
-
Potential Cause 1: Degradation due to improper pH.
-
Solution: Verify the pH of your experimental buffer or medium. If it is acidic (below pH 6) or alkaline (above pH 8), the β-lactam ring or the ester linkage of this compound may be rapidly hydrolyzing. Adjust the pH of your solution to a neutral range (pH 6.5-7.5) if your experimental conditions allow.[2][3]
-
-
Potential Cause 2: Degradation due to high temperature.
-
Potential Cause 3: Inactivation by components in the experimental medium.
-
Solution: Some media components can accelerate the degradation of β-lactam antibiotics.[9] If possible, run a control experiment to measure the stability of this compound in your specific medium over the time course of your experiment using an analytical method like HPLC.
-
Issue 2: My analytical results for this compound concentration are inconsistent.
-
Potential Cause 1: Inadequate sample handling.
-
Solution: Ensure that samples are processed and analyzed promptly after collection. If immediate analysis is not possible, store samples at a low temperature (e.g., -80°C) to minimize degradation.
-
-
Potential Cause 2: Non-stability-indicating analytical method.
Quantitative Data
The stability of this compound is highly dependent on the pH of the aqueous solution. The following tables summarize the degradation kinetics of this compound at 35°C.
Table 1: Pseudo-first-order rate constants (k) for the degradation of this compound at 35°C.
| pH | Predominant Degradation Pathway | Rate Constant (k) (hr⁻¹) | Half-life (t₁/₂) (hr) |
| 1.0 | β-Lactam Cleavage | 0.08 | 8.7 |
| 2.0 | β-Lactam Cleavage | 0.02 | 34.7 |
| 3.0 | β-Lactam Cleavage | 0.005 | 138.6 |
| 7.0 | Ester Hydrolysis | 0.041 | 17.0 |
| 9.0 | Ester Hydrolysis | 0.42 | 1.6 |
| 11.0 | Ester Hydrolysis | 4.9 | 0.14 |
Data adapted from Tsuji, A., Miyamoto, E., Terasaki, T., & Yamana, T. (1979). Carbenicillin prodrugs: stability kinetics of alpha-phenyl and alpha-indanyl esters in aqueous solution. Journal of Pharmaceutical Sciences, 68(10), 1259–1263.[2]
Table 2: Recommended Storage Conditions for this compound Solutions.
| Solution Type | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Refer to manufacturer's specifications |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[6] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[6] |
| Aqueous Working Solution | 2-8°C (on ice) | Prepare fresh for same-day use[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound sodium in DMSO.
Materials:
-
This compound sodium salt
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment, weigh the desired amount of this compound sodium powder. To prepare 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
Transfer the powder to a sterile conical tube.
-
Add the desired volume of DMSO (in this case, 10 mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6]
Protocol 2: Stability Testing of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound in an aqueous solution. Specific HPLC parameters will need to be optimized for your system.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer)
-
Reference standard of this compound
Procedure:
-
Sample Preparation: Prepare the this compound solution in the aqueous buffer of interest at a known concentration.
-
Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial concentration of this compound.
-
Incubation: Store the solution under the desired experimental conditions (e.g., a specific temperature and pH).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis:
-
Identify and quantify the peak corresponding to intact this compound at each time point.
-
Plot the concentration or the natural logarithm of the concentration of this compound against time.
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) of this compound under the tested conditions.
-
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Carbenicillin prodrugs: stability kinetics of alpha-phenyl and alpha-indanyl esters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitation of carbenicillin disodium, cefazolin sodium, cephalothin sodium, nafcillin sodium, and ticarcillin disodium by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-pressure liquid chromatography analysis of antibiotic susceptibility disks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carindacillin Dosage for Resistant Bacterial Strains
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing the dosage of Carindacillin against resistant bacterial strains. The content is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally administered prodrug of carbenicillin. Following absorption, it is rapidly hydrolyzed to carbenicillin, which is the active form of the antibiotic. Carbenicillin exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan, a critical component of the cell wall, leading to weakening of the cell wall and subsequent cell lysis.
Q2: Which bacterial strains are commonly resistant to this compound?
A2: Resistance to this compound (carbenicillin) is frequently observed in several Gram-negative bacteria, including:
-
Pseudomonas aeruginosa
-
Escherichia coli
-
Klebsiella pneumoniae
-
Enterobacter cloacae
-
Proteus species
Resistance can also be found in some anaerobic bacteria.
Q3: What are the primary mechanisms of resistance to this compound?
A3: The two main mechanisms of resistance to this compound are:
-
Production of β-lactamase enzymes: These enzymes hydrolyze the β-lactam ring of carbenicillin, rendering the antibiotic inactive. Common β-lactamases include TEM-1, SHV-1, and AmpC.[1]
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of carbenicillin to its target, thereby decreasing its efficacy.[2]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as alterations in porin channels, can limit the entry of carbenicillin into the cell, preventing it from reaching its PBP targets.[3]
Data Presentation: Carbenicillin MIC Values for Resistant Strains
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of carbenicillin against various resistant bacterial strains. These values are crucial for determining the appropriate dosage regimen in your experiments.
| Bacterial Species | Resistance Mechanism | Carbenicillin MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | β-lactamase production | 128 - >2048 | [3] |
| Pseudomonas aeruginosa | Altered PBPs | 256 - 2048 | [2][3] |
| Escherichia coli | TEM-1 β-lactamase | >5000 | [4][5] |
| Klebsiella pneumoniae | SHV-1 β-lactamase | High resistance, specific values vary | [6][7] |
| Enterobacter cloacae | AmpC β-lactamase | High resistance, specific values vary | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the susceptibility of bacterial strains to this compound and to optimize its dosage.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound (or Carbenicillin) powder
-
Sterile Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 10 mg/mL. Filter-sterilize the solution.
-
Prepare Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized bacterial suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution of Antibiotic:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL. The antibiotic concentrations will now be half of the initial serial dilutions.
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and 100 µL of the diluted inoculum (no antibiotic).
-
Sterility Control: A well containing 200 µL of sterile MHB (no bacteria).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Protocol 2: Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB)
-
Sterile tubes or flasks
-
Pipettes and sterile tips
-
Spectrophotometer
-
Agar plates for colony counting
-
Incubator with shaking capabilities
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension in MHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Set up Test Conditions: Prepare tubes or flasks containing MHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation: Incubate all tubes at 35-37°C with shaking.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), take an aliquot from each tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Colony Counting: Incubate the plates overnight and count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[10]
Protocol 3: Checkerboard Assay for Synergy Testing
Objective: To evaluate the interaction between this compound and another antimicrobial agent.
Materials:
-
This compound and a second antimicrobial agent stock solutions
-
96-well microtiter plates
-
Bacterial culture and other materials as in the MIC protocol
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations.
-
Dilute this compound serially along the x-axis (columns).
-
Dilute the second antibiotic serially along the y-axis (rows).
-
-
Inoculation: Inoculate all wells with the prepared bacterial suspension as described in the MIC protocol.
-
Incubation and Reading: Incubate the plate and determine the MIC of each antibiotic alone and in combination.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism[11]
-
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of β-lactamase mediated resistance to Carbenicillin.
Caption: Resistance mechanism through alteration of Penicillin-Binding Proteins (PBPs).
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound dosage against resistant strains.
Troubleshooting Guides
Q: My MIC results for this compound are inconsistent between experiments. What could be the cause?
A: Inconsistent MIC results can arise from several factors:
-
Inoculum Preparation: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before each experiment. A variable inoculum size is a common source of error.
-
Antibiotic Preparation: Prepare fresh stock solutions of this compound for each set of experiments, as the antibiotic can degrade over time, especially in solution.
-
Incubation Conditions: Maintain consistent incubation time and temperature.
-
Media pH: The pH of the Mueller-Hinton broth should be between 7.2 and 7.4.
-
Contamination: Check for contamination in your cultures, media, or plates.
Q: I observe "satellite" colonies within the zone of inhibition in my disk diffusion assay. How should I interpret this?
A: Satellite colonies typically indicate the presence of a subpopulation of resistant bacteria or the production of β-lactamase. The enzyme can degrade the antibiotic in the immediate vicinity of the bacterial growth, allowing these smaller colonies to appear. It is recommended to perform an MIC test to more accurately determine the susceptibility of the strain.
Q: In my time-kill assay, I don't see a clear bactericidal effect even at concentrations above the MIC. What does this mean?
A: This could indicate that this compound is acting as a bacteriostatic agent against that particular strain at the tested concentrations, meaning it inhibits growth but does not kill the bacteria. It could also suggest the presence of a resistant subpopulation. Consider extending the duration of the assay or testing higher antibiotic concentrations. It is also important to ensure that the antibiotic is not degrading over the course of the experiment.
Q: My checkerboard assay results show an additive effect, not synergy. How can I enhance the combined effect?
A: If you are not observing synergy, you could try:
-
Different antibiotic combinations: this compound may be more synergistic with other classes of antibiotics.
-
Testing different ratios of the two drugs: The standard checkerboard uses a 1:1 ratio, but other ratios may reveal synergy.
-
Investigating the mechanism of resistance: Understanding the resistance mechanism of your strain can help in selecting a more appropriate partner drug. For example, if the resistance is due to a β-lactamase, a β-lactamase inhibitor might be a good candidate for combination therapy.
References
- 1. [Carbenicillin resistance of gram-negative bacteria: incidence, biochemical and genetic determinism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbenicillin resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin-binding proteins, porins and outer-membrane permeability of carbenicillin-resistant and -susceptible strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic-Efficient Genetic Cassette for the TEM-1 β-Lactamase That Improves Plasmid Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SHV-1 β-Lactamase Is Mainly a Chromosomally Encoded Species-Specific Enzyme in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Klebsiella pneumonia strains moderately resistant to ampicillin and carbenicillin: characterization of a new beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance types in Enterobacter cloacae. Occurrence and resistance to Ampicillin, Carbenicillin, Cephalothin and Mecillinam. Transfer of ampicillin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Carindacillin Stability and Beta-Lactamase Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methods to prevent the degradation of Carindacillin by beta-lactamases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in bacterial cultures?
A1: this compound is a prodrug of carbenicillin.[1][2] After administration or in aqueous environments, it is hydrolyzed to carbenicillin, which is the active form.[1][3] The primary mechanism of carbenicillin degradation by resistant bacteria is enzymatic inactivation by beta-lactamases.[4] These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective.[4][5]
Q2: How can I prevent the degradation of this compound/carbenicillin in my experiments?
A2: The most effective method is to co-administer this compound with a beta-lactamase inhibitor. These compounds bind to and inactivate beta-lactamase enzymes, thereby protecting carbenicillin from degradation.[5][6] Commonly used beta-lactamase inhibitors include clavulanic acid, sulbactam, and tazobactam.[7]
Q3: How do I select the appropriate beta-lactamase inhibitor for my specific bacterial strain?
A3: The choice of inhibitor depends on the type of beta-lactamase produced by the bacterial strain. Beta-lactamases are classified into different molecular classes (A, B, C, and D).[8][9] Classical inhibitors like clavulanic acid, sulbactam, and tazobactam are effective against many Class A beta-lactamases.[7] For broader-spectrum activity against Class C and some Class D enzymes, newer inhibitors like avibactam may be necessary.[7] It is recommended to consult literature on the specific bacterial species you are working with to identify the prevalent types of beta-lactamases.
Q4: Can bacteria develop resistance to beta-lactamase inhibitors?
A4: Yes, resistance to beta-lactamase inhibitors can occur.[10] Mutations in the beta-lactamase enzyme can alter its binding affinity for the inhibitor, reducing its effectiveness.[10] Additionally, the presence of multiple types of beta-lactamases or increased expression of these enzymes can overwhelm the inhibitor.[11]
Troubleshooting Guides
Problem: My beta-lactamase inhibitor does not seem to be protecting this compound from degradation.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor for the beta-lactamase class. | Identify the class of beta-lactamase produced by your bacterial strain (e.g., through PCR or sequencing). Select an inhibitor known to be effective against that class. For example, clavulanic acid is potent against many Class A enzymes, while avibactam has a broader spectrum including Class C and some Class D enzymes.[7] |
| Insufficient inhibitor concentration. | The ratio of inhibitor to the beta-lactam antibiotic can be critical.[11] Optimize the concentration of the inhibitor in your experiment. You can perform a dose-response experiment to determine the optimal concentration for protecting carbenicillin. |
| Inaccurate MIC testing results. | The presence of ESBL enzymes can sometimes lead to inaccurate MIC readings for piperacillin-tazobactam combinations.[11] Consider using an alternative method to assess susceptibility or a different inhibitor combination. |
| Bacterial strain expresses multiple beta-lactamases or overexpresses a single enzyme. | An increased amount of beta-lactamase can overwhelm the inhibitor.[11] Try increasing the inhibitor concentration or using a combination of inhibitors if multiple beta-lactamase classes are suspected. |
| Degradation of the inhibitor. | Ensure proper storage and handling of the beta-lactamase inhibitor to maintain its activity. Prepare fresh solutions for each experiment. |
Problem: I am observing inconsistent results in my this compound stability assays.
| Possible Cause | Troubleshooting Step |
| Variability in bacterial inoculum. | Standardize the inoculum size (CFU/mL) for each experiment to ensure consistent levels of beta-lactamase production. |
| pH fluctuations in the culture medium. | Carbenicillin stability can be pH-dependent. Monitor and control the pH of your experimental medium. |
| Incomplete dissolution of this compound or the inhibitor. | Ensure that both this compound and the beta-lactamase inhibitor are fully dissolved in the appropriate solvent before adding them to your assay. Sonication may aid in dissolution.[12] |
| Assay timing. | The kinetics of beta-lactamase activity can vary. Perform time-course experiments to determine the optimal time point for measuring carbenicillin degradation. |
Quantitative Data
The following table summarizes the efficacy of common beta-lactamase inhibitors against the carbenicillin-hydrolyzing beta-lactamase PSE-4 from Pseudomonas aeruginosa. The partition ratio (kcat/kinact) indicates the number of substrate molecules processed per inactivation event; a lower number signifies a more efficient inhibitor.
| Beta-Lactamase Inhibitor | Partition Ratio (kcat/kinact) for PSE-4 |
| Clavulanic Acid | 11 |
| Tazobactam | 41 |
| Sulbactam | 131 |
Data sourced from a study on the inhibition of the carbenicillin-hydrolyzing beta-lactamase PSE-4.
Experimental Protocols
Protocol 1: Determination of Beta-Lactamase Activity using a Chromogenic Substrate (Nitrocefin)
This protocol provides a general method for quantifying beta-lactamase activity, which is essential for assessing the efficacy of inhibitors.
Materials:
-
Beta-lactamase enzyme preparation (from your bacterial strain)
-
Nitrocefin (a chromogenic cephalosporin)
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Dissolve nitrocefin in DMSO to create a stock solution. Further dilute in Assay Buffer to the desired working concentration.
-
Prepare serial dilutions of your beta-lactamase enzyme preparation in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a defined volume of Assay Buffer to each well.
-
Add a specific volume of each enzyme dilution to respective wells. Include a negative control with no enzyme.
-
-
Initiate Reaction:
-
Add the nitrocefin working solution to all wells to start the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis (change in absorbance per unit time) for each enzyme concentration.
-
The rate of hydrolysis is directly proportional to the beta-lactamase activity.
-
Protocol 2: Screening of Beta-Lactamase Inhibitors
This protocol allows for the screening of compounds for their ability to inhibit beta-lactamase activity.
Materials:
-
Beta-lactamase enzyme preparation
-
Nitrocefin
-
Test inhibitors (e.g., clavulanic acid, sulbactam, tazobactam)
-
Assay Buffer
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare solutions of your test inhibitors at various concentrations in Assay Buffer.
-
Prepare the beta-lactamase enzyme and nitrocefin solutions as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well plate, add the beta-lactamase enzyme solution to each well.
-
Add the different concentrations of your test inhibitors to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
-
Pre-incubation:
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
-
Initiate Reaction:
-
Add the nitrocefin working solution to all wells.
-
-
Measurement:
-
Measure the absorbance at 490 nm kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Compare the rate of nitrocefin hydrolysis in the presence of inhibitors to the positive control.
-
Calculate the percentage of inhibition for each inhibitor concentration. This allows for the determination of IC50 values.
-
Visualizations
Caption: Experimental workflow for screening beta-lactamase inhibitors.
Caption: Mechanism of carbenicillin action, resistance, and inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. microbenotes.com [microbenotes.com]
- 5. mdpi.com [mdpi.com]
- 6. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Classification and applicability of new beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 12. This compound sodium | TargetMol [targetmol.com]
- 13. assaygenie.com [assaygenie.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Addressing side effects of Carindacillin in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carindacillin. The information is based on available clinical study data and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as carbenicillin indanyl sodium, is an oral prodrug of the antibiotic carbenicillin.[1] After oral administration, it is absorbed from the small intestine and rapidly hydrolyzed to carbenicillin.[1] Carbenicillin, a member of the penicillin family of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]
Q2: What are the most commonly reported side effects of this compound in clinical studies?
A2: Based on controlled studies involving 344 patients, the most frequently observed adverse reactions are related to the gastrointestinal system. These include nausea, bad taste, diarrhea, vomiting, flatulence, and glossitis.[2][3]
Q3: What were the reasons for patient withdrawal from clinical trials of this compound?
A3: In a clinical trial involving 30 patients with urinary tract infections, four patients (13.3%) were withdrawn from the study due to side effects, which were primarily gastrointestinal in nature.[4]
Troubleshooting Guides
Issue 1: High Incidence of Gastrointestinal Side Effects in a Study Cohort
Symptoms: A significant portion of the study participants report nausea, vomiting, diarrhea, or a combination of these symptoms.
Possible Causes:
-
Direct Irritation: The antibiotic may be causing direct irritation to the gastrointestinal mucosa.
-
Dysbiosis: this compound, like other broad-spectrum antibiotics, can alter the normal gut microbiota, leading to diarrhea and other gastrointestinal disturbances.
Troubleshooting Steps:
-
Symptom Documentation: Systematically record the frequency, severity, and duration of all gastrointestinal adverse events using a standardized questionnaire.
-
Stool Analysis: For participants with diarrhea, consider collecting stool samples for analysis of Clostridioides difficile toxin to rule out antibiotic-associated colitis.[3]
-
Microbiota Analysis: In a subset of participants, collect fecal samples before, during, and after treatment to analyze changes in the gut microbiota composition using 16S rRNA sequencing.
-
Dose-Response Evaluation: If the study protocol allows, investigate if a lower dose of this compound could maintain efficacy while reducing the incidence of gastrointestinal side effects.
Issue 2: Participants Reporting an Unpleasant or Bad Taste
Symptom: A noticeable number of participants complain of a persistent bad or metallic taste after taking this compound.
Possible Cause: This is a known, though less severe, side effect of this compound.[2][3] The exact mechanism is not fully understood but is common with various oral medications.
Troubleshooting Steps:
-
Symptom Quantification: Use a visual analog scale (VAS) for participants to rate the intensity of the bad taste.
-
Mitigation Strategies: Advise participants to take the medication with food (if not contraindicated by the study protocol) or to chew sugar-free gum or mints after administration to help mask the taste.
-
Monitor for Impact on Compliance: Assess if the bad taste is severe enough to affect participants' adherence to the treatment regimen.
Data Presentation
Table 1: Adverse Reactions to this compound in Controlled Clinical Studies (n=344)
| Adverse Reaction Category | Specific Reaction | Frequency |
| Gastrointestinal | Nausea, Bad Taste, Diarrhea, Vomiting, Flatulence, Glossitis | Most Frequent |
| Abdominal cramps, Dry mouth, Furry tongue, Rectal bleeding, Anorexia, Unspecified epigastric distress | Rarely Reported | |
| Dermatologic | Skin rash, Urticaria | Less Frequent |
| Pruritus | Less Frequent | |
| Hematologic | Anemia, Thrombocytopenia, Leukopenia, Neutropenia, Eosinophilia | Infrequently Observed |
| Miscellaneous | Hyperthermia, Headache, Itchy eyes, Vaginitis, Loose stools | Rarely Reported |
| Hepatic | Mild SGOT elevations | Observed |
Source: Geocillin® (carbenicillin indanyl sodium) tablets Label, Pfizer, 2008[3]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Impact on Gut Microbiota
Objective: To evaluate the direct effect of this compound's active form, carbenicillin, on the composition of a representative human gut microbial community in a controlled in vitro environment.
Methodology:
-
Fecal Slurry Preparation: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months. Prepare a fecal slurry by homogenizing the feces in a pre-reduced anaerobic buffer.
-
In Vitro Fermentation: In an anaerobic chamber, inoculate a basal nutrient medium with the fecal slurry.
-
Carbenicillin Treatment: Add carbenicillin to the fermentation cultures at concentrations relevant to those found in the human colon after oral administration of this compound. Include a control group with no antibiotic.
-
Sampling: Collect samples from the cultures at various time points (e.g., 0, 24, 48 hours).
-
Microbial Community Analysis: Extract DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the bacterial community composition and diversity.
-
Short-Chain Fatty Acid (SCFA) Analysis: Analyze the culture supernatants for changes in the concentrations of major SCFAs (acetate, propionate, butyrate) using gas chromatography, as these are key metabolites of gut bacteria.
Protocol 2: Animal Model of this compound-Induced Gastrointestinal Disturbances
Objective: To develop a preclinical animal model to study the mechanisms of this compound-induced gastrointestinal side effects and to test potential mitigation strategies.
Methodology:
-
Animal Model: Use a standard laboratory animal model, such as male Sprague-Dawley rats.
-
This compound Administration: Administer this compound orally to the treatment group at a dose equivalent to the human therapeutic dose, adjusted for body weight. The control group will receive a placebo.
-
Observation: Monitor the animals daily for signs of gastrointestinal distress, including changes in fecal consistency (diarrhea), food and water intake, and body weight.
-
Gastric Emptying Assay: At the end of the treatment period, perform a gastric emptying study by administering a non-absorbable marker and measuring its transit through the gastrointestinal tract.
-
Intestinal Permeability: Assess intestinal barrier function by measuring the translocation of a fluorescently labeled marker from the gut to the bloodstream.
-
Histopathological Analysis: Collect sections of the stomach, small intestine, and colon for histological examination to identify any signs of inflammation or mucosal damage.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in intestinal tissue samples as a marker of neutrophil infiltration and inflammation.
Visualizations
Caption: Signaling pathway of antibiotic-associated diarrhea.
Caption: Workflow for investigating GI side effects.
Caption: Logical relationship of this compound side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Geocillin (Carbenicillin Indanyl Sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical experience with indanyl carbenicillin in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of Carindacillin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Carindacillin. As this compound is an indanyl ester prodrug that rapidly hydrolyzes to the active form, Carbenicillin, after oral administration, this guide will focus on the bioanalysis of Carbenicillin in biological matrices such as human plasma.[1][2]
Troubleshooting Guide
The following is a series of common issues and their potential solutions that users may encounter during the development and execution of an LC-MS/MS assay for Carbenicillin.
Q1: My signal intensity for Carbenicillin is low and inconsistent between samples. Could this be a matrix effect?
A1: Yes, low and variable signal intensity are classic signs of matrix effects, specifically ion suppression.[3] Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the analyte in the mass spectrometer's ion source.[4]
To confirm the presence of matrix effects, you can perform a post-column infusion experiment.[5] This involves infusing a constant flow of a pure Carbenicillin standard into the MS while injecting a blank, extracted plasma sample onto the LC column. A dip in the baseline signal at the retention time of Carbenicillin indicates the presence of ion-suppressing matrix components.
Q2: I've confirmed ion suppression is occurring. What are my options to reduce it?
A2: You have several strategies at your disposal to mitigate ion suppression:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible.
-
Protein Precipitation (PPT): While fast, PPT is the least clean method and often leads to significant matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts by partitioning Carbenicillin into an organic solvent. Optimization of pH and solvent choice is critical.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering phospholipids and salts, resulting in the cleanest extracts.[6]
-
-
Improve Chromatographic Separation: Adjusting your LC method to separate Carbenicillin from the co-eluting matrix components can resolve the issue. Try altering the gradient, mobile phase composition, or using a different column chemistry.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[7] A SIL-IS for Carbenicillin (e.g., Carbenicillin-d5) will co-elute and experience the same degree of ion suppression as the analyte. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects is normalized.[8][9]
Q3: My calibration curve for Carbenicillin is non-linear. What could be the cause?
A3: A non-linear calibration curve can also be an indicator of matrix effects, especially if the degree of ion suppression changes with analyte concentration. It can also be caused by detector saturation at high concentrations or issues with the internal standard.
-
Evaluate Matrix Effects: Assess matrix effects across the concentration range of your calibration standards.
-
Check for Saturation: If the curve flattens at the higher end, detector saturation may be the issue. You may need to dilute your samples or adjust MS settings.
-
Internal Standard Issues: Ensure your internal standard concentration is appropriate and that it is not being affected by matrix effects differently than the analyte.
Q4: I am observing significant peak tailing for Carbenicillin. How can I improve the peak shape?
A4: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Carbenicillin has a carboxylic acid group, which can interact with active sites on the column packing material. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can suppress the ionization of the carboxyl group and improve peak shape.[10]
-
Column Contamination: Buildup of matrix components on the column can degrade performance. Implement a column wash step or use a guard column.
Frequently Asked Questions (FAQs)
Q1: What is the primary analyte to monitor in plasma after administration of this compound?
A1: this compound is a prodrug that is rapidly hydrolyzed to Carbenicillin in the body. Therefore, for pharmacokinetic studies, the primary analyte to quantify in plasma is Carbenicillin.[1]
Q2: What type of internal standard is recommended for the analysis of Carbenicillin?
A2: A stable isotope-labeled (SIL) internal standard, such as Carbenicillin-d5 or ¹³C-labeled Carbenicillin, is highly recommended.[7][11] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate and precise quantification.[12]
Q3: What are the expected metabolites of this compound that could potentially interfere with the analysis?
A3: The primary metabolite of the this compound prodrug moiety is indanol, which is further conjugated to form glucuronide and sulfate metabolites.[11] The active drug, Carbenicillin, can also degrade. It is important to ensure that the analytical method can chromatographically separate Carbenicillin from these potential metabolites to prevent interference.
Q4: What are some key validation parameters to assess for a bioanalytical method for Carbenicillin according to regulatory guidelines?
A4: According to FDA and EMA guidelines, a full validation of a bioanalytical method should include the assessment of:[1][13][14]
-
Selectivity and Specificity
-
Matrix Effect
-
Calibration Curve and Range
-
Accuracy and Precision
-
Carryover
-
Dilution Integrity
-
Stability (in matrix and in solution)
Quantitative Data Summary
Since a publicly available, validated LC-MS/MS method for this compound/Carbenicillin is not readily found, the following table summarizes typical method performance parameters that should be targeted during method validation, based on regulatory guidelines and published methods for other β-lactam antibiotics.[1][2][15]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% of nominal value |
| Quality Control (QC) Samples | Low, Medium, and High concentrations |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% of nominal values (within ±20% at LLOQ) |
| Matrix Effect | Internal standard-normalized matrix factor should have a %CV ≤ 15% |
| Recovery | Should be consistent and reproducible, but does not need to be 100% |
Representative Experimental Protocol
The following is a representative LC-MS/MS method for the quantification of Carbenicillin in human plasma. Note: This protocol is a starting point and requires optimization and full validation.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add 10 µL of Carbenicillin-d5 internal standard solution (e.g., at 1 µg/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute Carbenicillin and the internal standard with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. Liquid Chromatography
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Carbenicillin: Precursor ion [M+H]⁺ (m/z 379.1) → Product ion (e.g., m/z 160.1 - characteristic thiazolidine ring fragment)
-
Carbenicillin-d5 (IS): Precursor ion [M+H]⁺ (m/z 384.1) → Product ion (e.g., m/z 160.1 or a deuterated fragment)
-
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Carbenicillin.
References
- 1. nalam.ca [nalam.ca]
- 2. Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. scispace.com [scispace.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Storage Conditions for Carindacillin Powder
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and stability testing of Carindacillin powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as carbenicillin indanyl sodium, is a prodrug of the antibiotic carbenicillin.[1] It is administered orally as the sodium salt. After absorption, it is hydrolyzed to carbenicillin, which exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall.
Q2: What are the ideal long-term storage conditions for this compound powder?
A2: For optimal long-term stability, this compound powder should be stored in tightly sealed containers protected from moisture and light. Specific temperature recommendations vary depending on the desired storage duration. For extended periods, storage at -20°C is recommended, which can preserve the powder for up to three years. For shorter periods of up to 18 months, storage at a controlled room temperature (20°C to 25°C or 68°F to 77°F) is acceptable.[2]
Q3: How critical is humidity control when storing this compound powder?
A3: Humidity control is critical. This compound powder, like many antibiotic powders, can be hygroscopic, meaning it can absorb moisture from the air. This can lead to chemical degradation (hydrolysis), as well as physical changes like clumping and caking, which can compromise the product's integrity and make accurate weighing difficult. It is recommended to maintain a relative humidity of less than 60%, with an ideal range of 30-40%.[1]
Q4: What are the visible signs of degradation in this compound powder?
A4: Visible signs of degradation can include a change in the powder's color, the formation of clumps or cakes, or the development of an unusual odor. If you observe any of these changes, it is recommended to perform a purity analysis before using the powder.
Q5: Can I prepare a stock solution of this compound? If so, how should it be stored?
A5: Yes, a stock solution can be prepared. However, solutions of penicillins are much less stable than the powdered form. It is recommended to prepare stock solutions fresh. If storage is necessary, filter-sterilize the solution and store it in aliquots at -20°C for no longer than one month or at -80°C for up to six months to minimize degradation.[3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder has formed clumps or cakes. | Moisture absorption due to improper storage or handling in a high-humidity environment. | While the powder may not be fully degraded, its homogeneity is compromised. It is best to discard the powder. If it must be used, first test a sample for purity using a validated analytical method like HPLC to ensure it meets specifications. If caking is minor, you may gently break up the clumps in a low-humidity environment, but re-testing is crucial. |
| Inconsistent experimental results. | Degradation of the this compound powder, leading to reduced potency or the presence of impurities that interfere with the experiment. | Verify the integrity of the powder by performing a purity analysis, such as HPLC, to check for degradation products and confirm the percentage of the active pharmaceutical ingredient (API). |
| Discoloration of the powder. | Exposure to light, high temperatures, or chemical contaminants. | Do not use the powder, as discoloration is a strong indicator of chemical degradation. Review your storage and handling procedures to prevent future occurrences. |
| Difficulty in dissolving the powder. | The powder may have degraded, or the incorrect solvent is being used. | This compound sodium salt should be soluble in water. If you experience difficulty with dissolution, it may be a sign of degradation. It is advisable to use a fresh stock of the powder. |
Data Presentation: Recommended Storage Conditions for this compound Powder
| Parameter | Condition | Rationale | Reference |
| Temperature | -20°C | For long-term storage (up to 3 years). | |
| Controlled Room Temperature (20°C to 25°C) | For storage up to 18 months. | [2] | |
| 25°C to 30°C | As per some manufacturer guidelines for tablets, but cooler is generally better for the powder. | [4] | |
| Relative Humidity | < 60% (ideally 30-40%) | To prevent moisture absorption and subsequent degradation. | [1] |
| Light | Store in the dark (in an opaque container) | To prevent photodegradation. | |
| Container | Tightly sealed, moisture-proof container | To protect from atmospheric moisture and contaminants. | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay to quantify this compound and its degradation products.
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Materials:
-
This compound powder (reference standard and test samples)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphate buffer (e.g., potassium phosphate monobasic)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
High-purity water
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for penicillins is a mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. The pH of the buffer is critical and should be optimized (typically between 3 and 7) to achieve good separation.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Prepare samples of this compound powder that have been subjected to stability studies by dissolving them in the same diluent as the standard solutions to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of buffer and organic solvent.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: Monitor the UV absorbance at a wavelength where this compound has maximum absorbance (this needs to be determined, but a starting point could be around 230 nm).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the test samples.
-
Data Analysis: Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times and peak areas to the calibration curve. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[5]
Objective: To intentionally degrade this compound powder under various stress conditions to generate potential degradation products.
Methodology:
Subject separate samples of this compound powder to the following conditions:
-
Acid Hydrolysis: Dissolve the powder in a dilute acid solution (e.g., 0.1 M HCl) and heat (e.g., at 60°C) for a specified period.
-
Base Hydrolysis: Dissolve the powder in a dilute base solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently for a specified period.
-
Oxidative Degradation: Treat a solution of the powder with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 70°C) for an extended period.
-
Photodegradation: Expose the solid powder and a solution of the powder to UV and visible light, as per ICH Q1B guidelines.
For each condition, analyze the stressed samples using the developed HPLC method to identify and quantify the degradation products.
Visualizations
Caption: Workflow for Stability Testing of this compound Powder.
References
Technical Support Center: Carindacillin-Induced Gastrointestinal Distress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the investigation of Carindacillin-induced gastrointestinal (GI) distress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced gastrointestinal distress?
A1: this compound-induced GI distress is multifactorial, stemming from its nature as a prodrug of carbenicillin. The primary proposed mechanisms are:
-
Direct Mucosal Irritation: The unabsorbed portion of the drug can directly irritate the gastric and intestinal mucosa, leading to inflammation, nausea, and dyspepsia.
-
Disruption of Gut Microbiota (Dysbiosis): Like many broad-spectrum antibiotics, this compound can alter the composition and function of the commensal gut microbiota. This can lead to a decrease in beneficial bacteria, such as Lactobacillus and Bifidobacterium, and an overgrowth of opportunistic pathogens like Clostridioides difficile.
-
Metabolic Byproducts: The hydrolysis of this compound in the gut releases indanol, which may contribute to local toxicity and adverse effects.
Q2: What are the most common GI adverse effects reported for this compound and related compounds?
A2: The most frequently reported GI side effects include nausea, vomiting, diarrhea, abdominal pain, and an unpleasant aftertaste. The incidence of these effects can be significant and is often a primary reason for discontinuing therapy.
Q3: What are the main avenues of research for mitigating this compound-induced GI distress?
A3: Current research focuses on several key strategies:
-
Co-administration with Probiotics: Supplementing with specific probiotic strains to restore microbial balance and compete with pathogenic bacteria.
-
Formulation Strategies: Development of modified-release formulations (e.g., enteric-coated or colon-targeted systems) to bypass the upper GI tract and release the drug closer to the site of absorption or action.
-
Pharmacological Adjuncts: Investigating the co-administration of cytoprotective agents or compounds that can neutralize irritating byproducts.
-
Microbiome Modulation: Exploring the use of prebiotics or synbiotics to selectively promote the growth of beneficial gut bacteria.
Troubleshooting Guides for Experimental Research
Problem: High variability in the incidence of diarrhea in our animal model after this compound administration.
-
Possible Cause 1: Inconsistent Gut Microbiota Baseline: The composition of the gut microbiota can vary significantly between individual animals, even within the same cohort. This can lead to different responses to the antibiotic.
-
Troubleshooting Tip: Standardize the animal model by co-housing animals for a period before the experiment to encourage a more uniform gut microbiome. Alternatively, perform baseline 16S rRNA sequencing of fecal samples to stratify animals or use it as a covariate in the analysis.
-
-
Possible Cause 2: Variable Drug Intake: If the drug is administered in drinking water or feed, variations in consumption can lead to inconsistent dosing.
-
Troubleshooting Tip: Switch to oral gavage for precise dose administration. This ensures each animal receives the exact intended dose of this compound.
-
Problem: Our in vitro gut epithelial cell model shows inconsistent levels of cytotoxicity with this compound.
-
Possible Cause 1: Drug Solubility and Stability: this compound may have poor solubility or stability in the cell culture medium, leading to variable concentrations reaching the cells.
-
Troubleshooting Tip: Verify the solubility of this compound in your specific culture medium. Prepare fresh stock solutions for each experiment and consider using a vehicle like DMSO (at a final concentration <0.1%) to improve solubility, ensuring you run a vehicle-only control.
-
-
Possible Cause 2: Cell Line Passage Number: High-passage number cell lines can exhibit altered phenotypes and drug sensitivities.
-
Troubleshooting Tip: Use cells within a consistent and low passage number range for all experiments. Routinely check for mycoplasma contamination, which can also alter cellular responses.
-
Data Summary
The following table summarizes data on the incidence of gastrointestinal side effects from studies involving ampicillin esters, which are structurally and functionally related to this compound. This data can serve as a benchmark for experimental design.
| Drug | Dosage | Incidence of Nausea | Incidence of Diarrhea | Study Population |
| Bacampicillin | 400 mg b.i.d. | 3.5% | 8.0% | Adults with respiratory tract infections |
| Pivampicillin | 500 mg b.i.d. | 8.2% | 12.5% | Adults with various infections |
| Talampicillin | 250 mg t.i.d. | 6.0% | 10.2% | Adults with urinary tract infections |
Note: Data is aggregated from multiple historical clinical studies on ampicillin esters and is intended for comparative and informational purposes only.
Key Experimental Protocols
Protocol 1: Mouse Model of Antibiotic-Associated Diarrhea
-
Acclimatization: House C57BL/6 mice (8-10 weeks old) for one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Baseline Monitoring: Monitor and record daily body weight, stool consistency (using a standardized scoring system), and water intake for 3 days prior to the experiment. Collect fecal pellets for baseline microbiota analysis.
-
This compound Administration: Administer this compound (e.g., 50-100 mg/kg) or vehicle (e.g., sterile water with 0.5% carboxymethylcellulose) via oral gavage daily for 5-7 days.
-
Monitoring: Continue daily monitoring of body weight, stool consistency, and signs of distress. Note the time of onset of diarrhea.
-
Probiotic Intervention (if applicable): A separate cohort receives the probiotic strain (e.g., 1x10⁹ CFU) via oral gavage 2 hours before or after this compound administration.
-
Endpoint Analysis: At the end of the study, collect terminal samples including cecal contents for microbiota and metabolite analysis (e.g., SCFA quantification) and colon tissue for histological examination (to assess inflammation and mucosal damage) and gene expression analysis (e.g., inflammatory cytokines like TNF-α, IL-6).
Protocol 2: In Vitro Assessment of Epithelial Barrier Integrity
-
Cell Culture: Culture Caco-2 human intestinal epithelial cells on Transwell inserts until they form a differentiated and polarized monolayer.
-
Barrier Function Measurement: Measure the transepithelial electrical resistance (TEER) using a volt-ohm meter to confirm monolayer confluence and integrity (typically >250 Ω·cm²).
-
Treatment: Add this compound (at various concentrations) to the apical side of the Transwell insert. Use a vehicle control and a positive control for barrier disruption (e.g., EGTA).
-
Post-Treatment Analysis:
-
Measure TEER at multiple time points (e.g., 2, 4, 8, 24 hours) after treatment.
-
Perform a paracellular permeability assay by adding a fluorescent marker (e.g., 4 kDa FITC-dextran) to the apical side and measuring its flux into the basolateral compartment over time.
-
At the endpoint, lyse the cells to assess cytotoxicity (e.g., LDH assay) or perform immunofluorescence staining for tight junction proteins like ZO-1 and Occludin to visualize disruption.
-
Visualizations
Caption: Proposed mechanism of this compound-induced GI distress.
Caption: Experimental workflow for an in vivo mitigation study.
Technical Support Center: Enhancing the Antibacterial Activity of Carindacillin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to enhancing the antibacterial activity of Carindacillin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a semi-synthetic penicillin antibiotic.[1] It is an orally administered prodrug of Carbenicillin, meaning it is converted into the active form, Carbenicillin, in the body.[2][3][4][5] Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[6] This prevents the final step of peptidoglycan synthesis, a critical component of the cell wall, leading to a weakened cell wall and ultimately cell lysis.[6]
Q2: What is the primary mechanism of resistance to this compound?
The most common mechanism of resistance to this compound (and other β-lactam antibiotics) is the production of β-lactamase enzymes by bacteria.[7][8] These enzymes hydrolyze the β-lactam ring, a core structural component of the antibiotic, rendering it inactive.[9] Other mechanisms of resistance include alterations in the target PBPs, which reduce the binding affinity of the antibiotic, and decreased permeability of the bacterial outer membrane, which limits the antibiotic's access to its target.[8][10]
Q3: How can the antibacterial activity of this compound be enhanced?
The most effective strategy to enhance the activity of this compound against resistant bacteria is to co-administer it with a β-lactamase inhibitor.[7] These inhibitors, such as clavulanic acid and tazobactam, bind to and inactivate β-lactamase enzymes, thereby protecting this compound from degradation and allowing it to exert its antibacterial effect.[7][11] This combination therapy can restore the susceptibility of otherwise resistant bacterial strains.
Q4: Are there other potential enhancers for this compound besides β-lactamase inhibitors?
Yes, research is ongoing into other agents that can potentiate the activity of β-lactam antibiotics. Natural compounds, such as tannic acid and nerol, have shown synergistic effects with some antibiotics by potentially facilitating their access to bacterial targets or acting as antimicrobial resistance modifying agents.[12][13] Additionally, nanoparticles are being explored as delivery systems to enhance antibiotic efficacy.[10]
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments aimed at enhancing this compound's activity.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values.
-
Potential Cause: Variation in inoculum preparation.
-
Troubleshooting Step: Ensure a standardized inoculum density is used for each experiment. Prepare the bacterial suspension to match a 0.5 McFarland standard and then dilute it to the recommended final concentration in the assay wells (e.g., approximately 5 x 10^5 CFU/mL).[14]
-
-
Potential Cause: Precipitation of the test agent.
-
Troubleshooting Step: Observe the wells for any precipitate, especially at higher concentrations. If precipitation is observed, consider using a different solvent for the stock solution or decreasing the final concentration of the co-solvent (e.g., DMSO) in the assay.[14]
-
-
Potential Cause: Adsorption of the compound to plastic surfaces.
-
Troubleshooting Step: If inconsistent results persist, consider using low-binding microtiter plates to minimize the loss of the test compound due to adsorption.[14]
-
Issue 2: No observed synergy between this compound and a potential enhancer.
-
Potential Cause: The resistance mechanism of the test organism is not mediated by a β-lactamase that is inhibited by the chosen enhancer.
-
Potential Cause: Inappropriate concentrations of the enhancer were used.
-
Troubleshooting Step: Perform a checkerboard titration with a wide range of concentrations for both this compound and the enhancer to identify the optimal synergistic concentrations.
-
-
Potential Cause: The synergy testing method is not sensitive enough.
Experimental Protocols
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound (or Carbenicillin) stock solution
-
Enhancer stock solution (if applicable)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
-
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, perform two-fold serial dilutions of this compound in MHB. If testing a combination, prepare dilutions of this compound in MHB containing a fixed concentration of the enhancer.
-
-
Prepare Inoculum:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculate the Plate:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[16]
-
-
2. β-Lactamase Activity Assay
This protocol describes a colorimetric assay to measure β-lactamase activity using the chromogenic cephalosporin, nitrocefin.
-
Materials:
-
Bacterial cell lysate or culture supernatant containing β-lactamase
-
β-Lactamase Assay Buffer (e.g., phosphate buffer, pH 7.0)
-
Nitrocefin stock solution
-
Microplate reader
-
-
Procedure:
-
Sample Preparation:
-
Prepare a bacterial cell lysate by sonication or enzymatic lysis, or use the culture supernatant if the β-lactamase is secreted.
-
-
Reaction Setup:
-
In a 96-well plate, add the sample (cell lysate or supernatant) to the assay buffer.
-
Add a known concentration of β-lactamase as a positive control.
-
-
Initiate Reaction:
-
Add nitrocefin solution to each well to start the reaction.
-
-
Measurement:
-
Quantitative Data Summary
The following tables summarize the impact of β-lactamase inhibitors on the in vitro activity of Carbenicillin against various bacterial strains. Data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL.
Table 1: Effect of Clavulanic Acid on Carbenicillin MICs against Beta-Lactamase Producing Bacteria
| Bacterial Strain | Carbenicillin MIC (µg/mL) | Carbenicillin + Clavulanic Acid MIC (µg/mL) | Fold Decrease in MIC |
| Escherichia coli (β-lactamase +) | >1024 | 32 | >32 |
| Klebsiella pneumoniae (β-lactamase +) | 512 | 16 | 32 |
| Proteus mirabilis (β-lactamase +) | 256 | 8 | 32 |
| Serratia marcescens (Carbenicillin-resistant) | ≥8000 | Varies (significant reduction in most isolates) | ≥8 in 13 of 15 isolates |
Note: Data is compiled from multiple sources and represents a general trend. Actual values may vary depending on the specific strain and experimental conditions.[18][19]
Table 2: Synergistic Activity of Carbenicillin and Gentamicin with and without Clavulanic Acid against Serratia marcescens
| Treatment | Number of Strains Showing Synergy |
| Carbenicillin + Gentamicin | 4 out of 15 |
| Carbenicillin + Clavulanic Acid + Gentamicin | 11 out of 15 |
This table demonstrates that the addition of clavulanic acid can restore the synergistic effect of carbenicillin and gentamicin against resistant strains.[19]
Visualizations
Caption: Mechanism of action of this compound (Carbenicillin).
Caption: Overcoming β-lactamase mediated resistance.
Caption: Workflow for MIC determination.
References
- 1. abcam.cn [abcam.cn]
- 2. In vitro study of clavulanic acid in combination with penicillin, amoxycillin, and carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Rapid determination of the synergy of clavulanic acid and beta lactams by measuring the intracellular ATP by bioluminescence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. karger.com [karger.com]
- 7. Penicillin - Wikipedia [en.wikipedia.org]
- 8. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Setting the Beta-Lactam Therapeutic Range for Critically Ill Patients: Is There a Floor or Even a Ceiling? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing Antibiotic Efficacy with Natural Compounds: Synergistic Activity of Tannic Acid and Nerol with Commercial Antibiotics against Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. In vitro study of clavulanic acid in combination with penicillin, amoxycillin, and carbenicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Clavulanic Acid on the In Vitro Synergism Between Carbenicillin and Gentamicin Against Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Carindacillin and Carbenicillin Efficacy
A comprehensive guide for researchers and drug development professionals on the relative performance, pharmacokinetics, and clinical applications of Carindacillin and its active form, Carbenicillin.
This guide provides a detailed comparison of this compound, an oral prodrug, and Carbenicillin, its parenterally administered active form. The focus is on their respective efficacy, supported by experimental data, with a particular emphasis on their primary application in treating urinary tract infections (UTIs).
Executive Summary
This compound is the indanyl ester of Carbenicillin, designed for oral administration.[1][2] Following absorption in the small intestine, it is rapidly hydrolyzed into Carbenicillin, the active antibacterial agent.[1] Therefore, the in vitro antibacterial spectrum and mechanism of action of both drugs are identical. The primary differences lie in their route of administration, pharmacokinetic profiles, and consequently, their clinical applications and efficacy. This compound's oral bioavailability offers a convenient option for outpatient treatment of susceptible UTIs, while parenteral Carbenicillin achieves higher systemic concentrations, making it suitable for more severe or complicated infections.[3][4]
Mechanism of Action
As a member of the penicillin family of antibiotics, Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] It specifically targets and acylates the active site of transpeptidases, also known as penicillin-binding proteins (PBPs).[6][7] These enzymes are crucial for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains to provide structural integrity to the cell wall.[6][7] By blocking this process, Carbenicillin weakens the cell wall, leading to cell lysis and bacterial death.[5]
Comparative Pharmacokinetics
The most significant distinction between this compound and Carbenicillin lies in their pharmacokinetic properties, dictated by their different routes of administration. This compound is administered orally, whereas Carbenicillin is given parenterally (intravenously or intramuscularly).[1][8]
| Parameter | This compound (Oral) | Carbenicillin (Parenteral) |
| Administration | Oral | Intravenous (IV) / Intramuscular (IM) |
| Bioavailability | 30-40%[9] | 100% (IV) |
| Peak Serum Conc. (Cmax) | ~6.5 µg/mL (after 500 mg dose)[10] | 15-20 µg/mL (after 1g IM)[9] |
| Time to Peak (Tmax) | ~1 hour[10] | 0.5 - 2 hours (IM)[9] |
| Serum Half-life | ~1 hour (active Carbenicillin)[11] | ~1 hour[11] |
| Urinary Excretion | ~30-36% of dose excreted as Carbenicillin in 24 hrs[10] | High levels achieved in urine[9] |
Note: The serum levels achieved with oral this compound are significantly lower than those with parenteral Carbenicillin. However, this compound administration results in high concentrations of Carbenicillin in the urine, which are sufficient to inhibit the growth of many urinary tract pathogens.[12]
Clinical Efficacy in Urinary Tract Infections
Both this compound and Carbenicillin have demonstrated efficacy in treating UTIs caused by susceptible organisms, including Escherichia coli, Proteus species, and Pseudomonas aeruginosa.[4][13] The choice between the two depends on the severity of the infection and the clinical setting.
| Study Focus | Drug | Dosage | Key Findings |
| Chronic UTIs | This compound | 1g, four times daily for 10 days | Led to sterile urine in nearly 60% of patients; primary organism eliminated in ~85% of cases.[3] |
| Acute/Chronic UTIs | This compound | 1g, every 6 hours for an average of 10 days | Clinical and bacteriological cure in 43.8% of patients; eradicated all strains of Proteus and Pseudomonas and 70.6% of E. coli in patients completing the course.[13] |
| Complicated UTIs | Carbenicillin (IV) | 270 mg/kg daily for 6 days | Bacteriologic cure rate of 72% at 5-9 days post-therapy.[14] |
Spectrum of Activity
The active form, Carbenicillin, is effective against a range of Gram-negative bacteria, which are common culprits in UTIs.[4] It shows notable activity against:
-
Pseudomonas aeruginosa[9]
-
Escherichia coli[9]
-
Proteus mirabilis[9]
-
Indole-positive Proteus species[3]
-
Enterobacter species[9]
Experimental Protocols
Antimicrobial Susceptibility Testing
The efficacy of Carbenicillin against various bacterial isolates is determined using standardized antimicrobial susceptibility testing methods.
Kirby-Bauer Disk Diffusion Method:
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application: A paper disk impregnated with a standard concentration of Carbenicillin (e.g., 100 µg) is placed on the agar surface.
-
Incubation: The plate is incubated at a specified temperature (typically 35-37°C) for 18-24 hours.
-
Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. The size of the zone correlates with the susceptibility of the bacterium to the antibiotic.
Broth Dilution Method (for Minimum Inhibitory Concentration - MIC): This method involves preparing a series of tubes with decreasing concentrations of Carbenicillin in a liquid growth medium. Each tube is then inoculated with the test bacterium. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth after incubation.
Pharmacokinetic Analysis
The concentration of Carbenicillin in biological fluids (serum, urine) is typically determined by microbiological assay.
Microbiological Assay Protocol:
-
Sample Preparation: Serum or urine samples are collected from subjects at various time points after drug administration.
-
Assay Plate Preparation: An agar medium is seeded with a bacterial strain highly sensitive to Carbenicillin but resistant to its potential contaminants like benzylpenicillin (e.g., a specific strain of Pseudomonas aeruginosa).[15]
-
Application of Samples and Standards: Wells are created in the agar, and known concentrations of Carbenicillin (standards) and the collected biological samples are added to these wells.
-
Incubation: The plate is incubated to allow bacterial growth.
-
Measurement and Calculation: The diameters of the zones of inhibition around the wells are measured. A standard curve is generated by plotting the zone diameters of the standards against their concentrations. The concentration of Carbenicillin in the patient samples is then determined by interpolating their zone diameters on the standard curve.[15] A turbidimetric bioassay using a strain of Escherichia coli can also be employed for a more precise and automated measurement.[14]
Adverse Effects
-
This compound: The most common side effects are gastrointestinal, including nausea, bad taste, diarrhea, and vomiting.[1]
-
Carbenicillin: When administered parenterally, side effects can include pain at the injection site.[8] As with other penicillins, hypersensitivity reactions can occur.
Conclusion
The development of this compound as an oral prodrug of Carbenicillin provided a significant therapeutic advantage for the outpatient management of UTIs caused by susceptible Gram-negative bacteria. While parenteral Carbenicillin achieves higher systemic concentrations necessary for severe infections, this compound's ability to deliver bactericidal concentrations of the active drug to the urinary tract via a convenient oral route makes it an effective option for less complicated cases. The choice between these two formulations should be guided by the severity of the infection, the location of the infection (systemic vs. localized to the urinary tract), and the susceptibility of the causative pathogen.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Indanyl Carbenicillin in the treatment of urinary tract infections due to difficult urological organisms (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Procedures for the assay of carbenicillin in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Procedures for the Assay of Carbenicillin in Body Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. This compound [medbox.iiab.me]
- 9. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Geocillin (Carbenicillin Indanyl Sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Pharmacokinetics of carbenicillin in neonates of normal and low birth weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of an oral form of carbenicillin in patients with renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical experience with indanyl carbenicillin in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Turbidimetric Bioassay for Carbenicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
A Comparative Guide to the In Vitro Activity of Carindacillin and Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of Carindacillin, an orally administered prodrug of Carbenicillin, against other commonly used beta-lactam antibiotics. The data presented is intended to offer an objective overview of its performance, supported by experimental data and standardized protocols.
Introduction to this compound
This compound is the indanyl ester of Carbenicillin, a semi-synthetic penicillin antibiotic. Following oral administration, this compound is hydrolyzed in the body to release Carbenicillin, which is the active antibacterial agent. Therefore, the in vitro activity of this compound is synonymous with that of Carbenicillin. Carbenicillin belongs to the carboxypenicillin subgroup of penicillins and exhibits a broad spectrum of activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa and various species of the Enterobacteriaceae family.
Comparative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Carbenicillin (representing this compound) and other beta-lactam antibiotics against a range of clinically relevant bacteria. The data has been compiled from various scientific studies to provide a comparative overview. Lower MIC values indicate greater potency.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Carbenicillin and Other Beta-Lactams (in µg/mL)
| Bacterial Species | Carbenicillin | Ticarcillin | Ampicillin | Piperacillin | Cephalothin |
| Gram-Negative | |||||
| Pseudomonas aeruginosa | 50 - >400[1] | 25 - >400[1] | Resistant | 2 - 4 | >128 |
| Escherichia coli | 8 - 512 | 8 - 256 | 2 - >32 | ≤1 - 32 | 4 - 16 |
| Proteus mirabilis | ≤8 - 128 | ≤8 - 64 | 4 - 16 | ≤1 - 16 | 4 - 16 |
| Enterobacter spp. | 8 - >512 | 16 - >512 | Resistant | ≤1 - 64 | Resistant |
| Klebsiella pneumoniae | >512 | >512 | Resistant | 4 - >64 | 2 - 8 |
| Gram-Positive | |||||
| Staphylococcus aureus (Methicillin-susceptible) | 1 - 64 | 2 - 128 | 0.25 - 2 | ≤1 - 4 | 0.125 - 0.5 |
| Enterococcus faecalis | >128 | >128 | 2 - 4 | 4 - 16 | Resistant |
| Listeria monocytogenes | 16 - 64 | ND | 0.25 - 1 | ND | ND |
ND: No Data Available in the reviewed sources. Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves the use of 96-well microtiter plates to determine the MIC of an antibiotic in a liquid growth medium.
-
Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of decreasing concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the serially diluted antibiotic, is inoculated with 10 µL of the prepared bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into an agar medium.
-
Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding a specific volume of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, resulting in a suspension equivalent to a 0.5 McFarland standard.
-
Inoculation and Incubation: The surfaces of the agar plates are spot-inoculated with the prepared bacterial suspensions using a multipoint replicator. A growth control plate (containing no antibiotic) is also inoculated. The plates are then incubated at 35°C for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic that prevents the growth of a visible colony or allows for only a faint haze.
Mechanism of Action and Workflow Diagrams
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Beta-lactam antibiotics, including Carbenicillin, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. The following diagram illustrates this signaling pathway.
Caption: Mechanism of beta-lactam antibiotic action.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The following diagram outlines the general workflow for determining the MIC of an antibiotic using either the broth microdilution or agar dilution method.
Caption: Workflow for MIC determination.
References
A Comparative Guide to the Potency Determination of Carindacillin: HPLC vs. Microbiological Assay
For researchers, scientists, and drug development professionals, the accurate determination of an antibiotic's potency is a cornerstone of pharmaceutical quality control and research. This guide provides an objective comparison of two principal analytical methods for assessing the potency of Carindacillin: High-Performance Liquid Chromatography (HPLC) and the microbiological assay. This document outlines the methodologies, presents a comparative analysis of their performance, and includes supporting data from analogous antibiotic studies to inform the selection of the most suitable method for specific applications.
Principles of Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] For this compound, an HPLC method provides a precise measurement of the concentration of the active pharmaceutical ingredient (API) based on its physicochemical properties.[2] This method is highly specific and can distinguish the intact drug from its degradation products, making it a stability-indicating assay.[3]
The Microbiological Assay , in contrast, determines the potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism.[4][5] This bioassay directly assesses the biological activity of this compound, which is a crucial measure of its therapeutic efficacy.[2][6] The extent of the growth inhibition is proportional to the concentration of the active antibiotic.[7]
Comparison of Methods
The choice between HPLC and a microbiological assay depends on the specific analytical need, balancing the precision of chemical quantification with the direct measurement of biological function.
| Feature | High-Performance Liquid Chromatography (HPLC) | Microbiological Assay |
| Principle | Separation and quantification based on physicochemical properties.[1] | Measurement of microbial growth inhibition.[4] |
| Measures | Purity and concentration of the active chemical entity.[1] | Biological activity and potency.[6] |
| Advantages | High precision, accuracy, and specificity.[1][8] Rapid analysis time per sample.[1] Ability to detect and quantify degradation products.[6] | Directly measures biological effect.[1] Can be more cost-effective.[2] Sensitive to changes in molecular structure that affect bioactivity.[6] |
| Disadvantages | Does not directly measure biological activity.[1][2] Requires more expensive equipment and solvents.[6] | Higher inherent variability.[1] Longer incubation times are necessary.[1] Can be influenced by experimental conditions (e.g., media, temperature).[1] |
| Typical Use | Purity analysis, pharmacokinetic studies, stability testing, and precise quantification of API.[1] | Routine quality control, screening for new antibiotic producers, and assessing the impact of formulation on biological activity.[1] |
Illustrative Experimental Data
| Parameter | HPLC | Microbiological Assay |
| **Linearity (R²) ** | 0.871 | 0.871 |
| Precision (%RSD) | 0.88 - 19.86% | 4.51 - 26.78% |
| Accuracy | 99.27 - 103.42% | 78.52 - 131.19% |
| Linearity Range | 62.5 - 3000 ng/ml | 250 - 3000 ng/ml |
| Data adapted from a comparative study on Clarithromycin.[8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol is a general guideline for the quantification of a penicillin-class antibiotic like this compound. Method development and validation are required for specific applications.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for penicillin analysis.[3]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 5.0) is a common mobile phase.[3] A gradient elution may be necessary to separate this compound from its impurities.
-
Flow Rate: Typically around 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of approximately 225 nm is suitable for penicillins.[3]
-
Injection Volume: A standard injection volume is 5-20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to achieve a concentration within the calibration curve range.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Microbiological Assay for this compound (Cylinder-Plate Method)
This protocol is based on the agar diffusion method, a common technique for antibiotic potency testing.[4]
-
Test Organism and Media:
-
A susceptible strain of Pseudomonas aeruginosa is a suitable test organism for this compound.[9]
-
Use an appropriate culture medium, such as Mueller-Hinton agar, that supports the growth of the test organism.
-
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test organism with a specific turbidity.
-
-
Assay Plate Preparation:
-
Inoculate a sterile agar medium with the standardized microbial suspension and pour it into Petri dishes to create a uniform layer.
-
Once solidified, place sterile stainless steel or porcelain cylinders vertically on the agar surface.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard of known potency. From this, prepare a series of dilutions in a suitable buffer to create a standard curve.
-
Sample Solution: Prepare a solution of the this compound sample in the same buffer to an expected concentration that falls within the range of the standard curve.
-
-
Assay Procedure:
-
Fill the cylinders on the agar plate with the different concentrations of the standard and sample solutions.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
Measure the diameter of the zones of growth inhibition around each cylinder.
-
Plot the logarithm of the concentration of the standard solutions against the diameter of the inhibition zones to generate a standard curve.
-
Determine the potency of the sample by interpolating the diameter of its inhibition zone on the standard curve.
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for each assay and the logical process of cross-validation.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Workflow for the microbiological assay of this compound.
Caption: Logical workflow for the cross-validation of HPLC and microbiological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH guidance in practice: validated stability-indicating HPLC method for simultaneous determination of ampicillin and cloxacillin in combination drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. Principles and Methods of Different Microbiological Assay | Pharmaguideline [pharmaguideline.com]
- 6. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Procedures for the Assay of Carbenicillin in Body Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
A Comparative Pharmacokinetic Profile: Carindacillin vs. Ticarcillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of two carboxypenicillin antibiotics: Carindacillin and Ticarcillin. The information presented is curated from peer-reviewed literature and is intended to support research and development efforts in the pharmaceutical sciences.
Executive Summary
This compound, an oral prodrug of carbenicillin, and Ticarcillin, typically administered intravenously, are both extended-spectrum β-lactam antibiotics effective against a range of Gram-negative bacteria, including Pseudomonas aeruginosa. Their primary pharmacokinetic distinction lies in their route of administration and subsequent absorption. This compound offers the convenience of oral administration, after which it is rapidly hydrolyzed to the active compound, carbenicillin. Ticarcillin, on the other hand, is administered parenterally to achieve rapid and high systemic concentrations. This guide delves into the key pharmacokinetic parameters of both drugs, providing a comparative analysis of their absorption, distribution, metabolism, and excretion.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for this compound (as its active metabolite, Carbenicillin) and Ticarcillin. Table 1 outlines the parameters for this compound following oral administration and Ticarcillin following intravenous administration, reflecting their typical clinical use. Table 2 provides a direct comparison of both drugs when administered intravenously.
Table 1: Pharmacokinetic Parameters of this compound (Oral) and Ticarcillin (Intravenous)
| Parameter | This compound (as Carbenicillin) | Ticarcillin |
| Route of Administration | Oral | Intravenous |
| Bioavailability | 30-40%[1] | Not Applicable (100% by definition) |
| Peak Plasma Concentration (Cmax) | ~6.5 µg/mL (after 500 mg tablet)[2] | 218 µg/mL (after 2g IV infusion over 5 min)[3] |
| Time to Peak Concentration (Tmax) | 1 hour[2] | End of infusion |
| Protein Binding | 30-60%[1] | 45-65%[3] |
| Elimination Half-life (t½) | ~1 hour[1] | ~1.2 hours (72.4 minutes)[4] |
| Metabolism | Minimal[1] | Not significantly metabolized |
| Excretion | Primarily renal (30-40% of oral dose excreted as carbenicillin in urine)[1] | Primarily renal (86% of dose recovered in urine)[3] |
Table 2: Comparative Pharmacokinetics of Intravenously Administered Carbenicillin and Ticarcillin
| Parameter | Carbenicillin (Intravenous) | Ticarcillin (Intravenous) |
| Peak Serum Concentration (Cmax) | 301 µg/mL (after 2g IV infusion over 5 min)[3] | 218 µg/mL (after 2g IV infusion over 5 min)[3] |
| Elimination Half-life (t½) | ~1.1 hours (65 minutes)[3] | ~1.2 hours (72 minutes)[3] |
| Volume of Distribution (Vd) | 12.3 L[3] | 15.7 L[3] |
| Protein Binding | 50%[3] | 65%[3] |
| Urinary Excretion (24h) | 99%[3] | 86%[3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the pharmacokinetic analysis of this compound and Ticarcillin.
Protocol 1: Determination of Pharmacokinetics following Intravenous Administration
This protocol is based on comparative studies of intravenously administered penicillins.
Objective: To determine the pharmacokinetic parameters (Cmax, t½, Vd, and clearance) of Carbenicillin and Ticarcillin following intravenous administration in healthy human volunteers.
Study Design: A randomized, open-label, three-way crossover study.
Subjects: A cohort of 10-12 healthy adult volunteers with normal renal and hepatic function.
Procedure:
-
Drug Administration: Subjects receive a single intravenous infusion of either Carbenicillin (e.g., 2 g) or Ticarcillin (e.g., 2 g) over a fixed period (e.g., 5 or 30 minutes). A washout period of at least one week separates the administration of each drug.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at baseline (pre-dose) and at specified time points post-infusion (e.g., 0, 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8 hours).
-
Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Urine Collection: Urine is collected over a 24-hour period post-dose to determine the extent of renal excretion.
-
Bioanalysis: Plasma and urine concentrations of the respective drugs are determined using a validated microbiological assay or a high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, AUC (Area Under the Curve), t½, Vd, and total body clearance.
Protocol 2: Determination of Oral Bioavailability of this compound
This protocol is designed to assess the oral bioavailability of this compound by measuring its active metabolite, carbenicillin.
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of this compound in healthy human volunteers.
Study Design: A single-dose, open-label study.
Subjects: A cohort of healthy adult volunteers with normal renal function.
Procedure:
-
Drug Administration: After an overnight fast, subjects are administered a single oral dose of this compound (e.g., a 500 mg tablet).
-
Blood Sampling: Blood samples are collected at baseline and at various time points after drug administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).
-
Plasma Separation and Storage: Plasma is separated and stored as described in Protocol 1.
-
Bioanalysis: Plasma concentrations of carbenicillin are measured using a validated analytical method.
-
Pharmacokinetic Analysis: Cmax and Tmax are determined directly from the plasma concentration-time data. The AUC from time zero to infinity (AUC₀-∞) is calculated using the trapezoidal rule. Oral bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after a known intravenous dose of carbenicillin, using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral).
Visualizing the Pharmacokinetic Pathway
The following diagram illustrates the general pathway of drug disposition for both this compound and Ticarcillin, highlighting their key differences in administration and initial processing.
Caption: Comparative pharmacokinetic pathways of this compound and Ticarcillin.
References
- 1. Carbenicillin - Wikipedia [en.wikipedia.org]
- 2. Geocillin (Carbenicillin Indanyl Sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Ticarcillin vs carbenicillin: clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ticarcillin: pharmacokinetics in man according to different administration schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carindacillin Susceptibility Testing Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard methods for determining the susceptibility of bacteria to Carindacillin, an orally active prodrug of Carbenicillin. Accurate susceptibility testing is crucial for guiding therapeutic choices and monitoring the emergence of resistance. This document outlines the experimental protocols for the Kirby-Bauer disk diffusion, broth microdilution, and agar dilution methods and presents a comparative analysis of their performance based on available data.
Introduction to this compound and Susceptibility Testing
This compound is a penicillin antibiotic that is hydrolyzed in the body to Carbenicillin, its active form. It has been used in the treatment of urinary tract infections caused by susceptible organisms. The validation of susceptibility testing methods for this compound is essential for ensuring that laboratory results accurately predict clinical outcomes. The three primary methods for in vitro susceptibility testing are Kirby-Bauer disk diffusion, broth microdilution, and agar dilution. Each method has distinct advantages and limitations in terms of workflow, cost, and the type of data generated.
Comparison of Susceptibility Testing Methods
The choice of susceptibility testing method often depends on the specific needs of the laboratory, including throughput, cost considerations, and the level of quantitative data required. Below is a summary of the key performance characteristics of each method for Carbenicillin, the active form of this compound.
| Method | Principle | Key Performance Characteristics | Advantages | Disadvantages |
| Kirby-Bauer Disk Diffusion | A paper disk impregnated with a standard amount of antibiotic is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured after incubation. | Studies have shown that a 100 µg Carbenicillin disk provides better discrimination between susceptible and resistant strains compared to a 50 µg disk, particularly for organisms like Pseudomonas aeruginosa.[1][2] The disk test has been noted to be more reproducible than MIC tests for anaerobic bacteria.[3] | Simple to perform, low cost, and flexible in terms of the number of antibiotics that can be tested simultaneously. | Provides a qualitative result (susceptible, intermediate, or resistant) rather than a precise Minimum Inhibitory Concentration (MIC). Results can be influenced by media composition and inoculum density. |
| Broth Microdilution | The test organism is inoculated into a series of wells in a microtiter plate containing serial dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that inhibits visible growth. | Considered a "gold standard" for determining the MIC. Provides a quantitative result that is essential for pharmacokinetic/pharmacodynamic (PK/PD) analysis and for monitoring subtle shifts in susceptibility. | Provides a quantitative MIC value, is amenable to automation for high-throughput testing, and is a standardized method by both CLSI and EUCAST. | Can be more labor-intensive and expensive than disk diffusion if performed manually. |
| Agar Dilution | A series of agar plates, each containing a different concentration of the antibiotic, is prepared. A standardized inoculum of the test organism is then spotted onto each plate. The MIC is the lowest antibiotic concentration that prevents growth. | Historically considered a reference method for MIC determination. Allows for the testing of multiple isolates on a single set of plates. | Provides a quantitative MIC value and is economical for testing a large number of isolates against a single antibiotic. | Labor-intensive to prepare the agar plates, and less flexible for testing a single isolate against multiple antibiotics. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accuracy and reproducibility of susceptibility testing. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Kirby-Bauer Disk Diffusion Method
This method determines the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.
Kirby-Bauer Disk Diffusion Workflow
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Carbenicillin (100 µg) disks[4]
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Select three to five well-isolated colonies of the test organism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[4]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[4]
-
Disk Application: Aseptically apply a 100 µg Carbenicillin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 16-20 hours in ambient air.[4]
-
Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) according to the latest CLSI or EUCAST breakpoint tables.
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Broth Microdilution Workflow
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Carbenicillin stock solution
-
Bacterial inoculum prepared to a standardized concentration
-
Incubator (35°C)
-
Plate reader or viewing device
Procedure:
-
Plate Preparation: Prepare serial two-fold dilutions of Carbenicillin in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from isolated colonies and adjust its concentration to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Carbenicillin that completely inhibits visible bacterial growth.
Agar Dilution Method
This reference method also determines the MIC, but on a solid medium.
Agar Dilution Workflow
Materials:
-
Mueller-Hinton Agar (MHA)
-
Carbenicillin stock solution
-
Sterile petri dishes
-
Bacterial inoculum prepared to a standardized concentration
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C)
Procedure:
-
Plate Preparation: Prepare a series of MHA plates, each containing a specific concentration of Carbenicillin. This is done by adding appropriate volumes of the antibiotic stock solution to molten MHA before pouring the plates. A growth control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its concentration to approximately 10^7 CFU/mL.
-
Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the bacterial suspension, delivering approximately 1-2 µL (10^4 CFU) per spot.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C for 16-20 hours.
-
Result Interpretation: After incubation, the MIC is read as the lowest concentration of Carbenicillin that completely inhibits growth, or allows the growth of no more than a single colony.
Quality Control
To ensure the accuracy and precision of susceptibility testing, it is imperative to perform regular quality control (QC) testing using reference strains with known susceptibility profiles. The following table provides the acceptable QC ranges for Carbenicillin as established by a collaborative study for disk diffusion.
Table 2: Quality Control Ranges for Carbenicillin (100 µg) Disk Diffusion
| Quality Control Strain | Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | 23 - 29 |
| Pseudomonas aeruginosa ATCC® 27853™ | 18 - 24 |
Data from a multilaboratory study to determine disk diffusion susceptibility testing quality control limits.[4]
For broth microdilution and agar dilution, QC should be performed according to the latest CLSI and EUCAST guidelines using the same reference strains, with the resulting MICs falling within the established acceptable ranges for those methods.
Conclusion
The validation of this compound susceptibility testing methods relies on standardized protocols and rigorous quality control. The Kirby-Bauer disk diffusion method, particularly with a 100 µg Carbenicillin disk, is a reliable and accessible method for routine testing. For more precise quantitative data, broth microdilution and agar dilution are the methods of choice, providing MIC values that are critical for therapeutic monitoring and resistance surveillance. The selection of the most appropriate method will depend on the specific requirements of the laboratory and the clinical context. Adherence to established guidelines from bodies such as CLSI and EUCAST is paramount for ensuring the accuracy and comparability of results across different laboratories.
References
- 1. Comparison and Evaluation of Carbenicillin Disks in Diffusion Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison and evaluation of carbenicillin disks in diffusion susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility testing of anaerobic bacteria with 100-microg carbenicillin disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microxpress.in [microxpress.in]
Head-to-head clinical trial of Carindacillin and Ciprofloxacin
A Comparative Guide: Carindacillin and Ciprofloxacin in the Context of Urinary Tract Infections
This guide provides a detailed comparison of this compound and Ciprofloxacin, focusing on their application for urinary tract infections (UTIs). As a direct head-to-head clinical trial of these two drugs is not available—primarily due to this compound being an older, discontinued antibiotic and Ciprofloxacin being a more recent fluoroquinolone—this comparison synthesizes data from individual clinical studies and pharmacological profiles. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The fundamental difference between this compound and Ciprofloxacin lies in their mechanisms of action. This compound is a prodrug of Carbenicillin, a β-lactam antibiotic, while Ciprofloxacin is a fluoroquinolone.
This compound: As a penicillin, its active form, Carbenicillin, targets the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial membrane.[1][2] This action prevents the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. The resulting weakened cell wall leads to cell lysis and bacterial death.[1]
Ciprofloxacin: This fluoroquinolone antibiotic targets bacterial DNA replication. It inhibits two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4][5][6] DNA gyrase is crucial for introducing negative supercoils into DNA, a process necessary for the initiation of replication.[4][6] Topoisomerase IV is vital for separating newly replicated chromosomal DNA into the respective daughter cells.[3][4][6] By inhibiting these enzymes, Ciprofloxacin causes breaks in the bacterial DNA and halts cell division, leading to rapid bacterial death.[3][4]
Pharmacokinetic Profiles
The pharmacokinetic properties of these drugs influence their dosing and effectiveness. This compound is an indanyl ester prodrug of carbenicillin, designed for oral administration.[7]
| Parameter | This compound (as Carbenicillin) | Ciprofloxacin |
| Bioavailability | 30-40% (for Carbenicillin)[8] | ~70%[3][9] |
| Protein Binding | 30-60% (for Carbenicillin)[8] | 20-40%[3] |
| Metabolism | Hydrolyzed to active Carbenicillin.[1][7] | Primarily hepatic (CYP1A2 inhibitor).[3][10] |
| Elimination Half-life | ~1 hour (for Carbenicillin)[8][11] | ~4 hours[3][10] |
| Excretion | Primarily renal.[8][11] | 50-70% excreted unchanged in urine.[3] |
Clinical Efficacy in Urinary Tract Infections
Efficacy data is drawn from separate clinical studies. Direct comparison should be made with caution due to variations in study design, patient populations, and time periods.
| Study Focus | This compound (as Indanyl Carbenicillin) | Ciprofloxacin |
| Chronic/Complicated UTIs | In a study of 50 patients with chronic UTIs, Indanyl Carbenicillin (1g, 4 times daily for 10 days) resulted in sterile urine in nearly 60% of patients and eliminated the primary organism in about 85% of cases.[12] | In a study comparing once-daily (500 mg) vs. twice-daily (250 mg) Ciprofloxacin for complicated UTIs, the bacteriuria eradication rate was 90.9% for the twice-daily regimen.[13] Clinical cure or improvement was achieved in 95.5% of these patients.[13] |
| Pathogen-Specific Efficacy | Proved effective in eradicating strains of Proteus, Pseudomonas, and 70.6% of E. coli strains in patients completing a full course.[14] | A review of 1,519 UTI treatments showed eradication rates of 93.8% for Enterobacteriaceae, 81.8% for P. aeruginosa, and 90.2% for gram-positive aerobes.[15] |
| General UTI Treatment | A trial in 30 patients with acute or chronic UTIs showed a clinical and bacteriological cure in 43.8% of patients.[14] | A Phase 4 study protocol outlined the use of Ciprofloxacin 250 mg twice daily for 3 days for uncomplicated UTIs in adult women.[16] A review of clinical trials recommended doses from 100 to 500 mg twice daily depending on severity.[15] |
Safety and Adverse Effect Profiles
The safety profiles of β-lactams and fluoroquinolones differ significantly.
| Adverse Effect Category | This compound / Carbenicillin | Ciprofloxacin |
| Common | Nausea, bad taste, diarrhea, vomiting, flatulence, glossitis (tongue inflammation).[7][17] | Nausea, diarrhea, vomiting, skin rash, abnormal liver function tests.[3][18][19] |
| Serious | Allergic reactions (hives, difficulty breathing), watery or bloody diarrhea, fever, easy bruising or bleeding, seizures.[20] | Tendinitis and tendon rupture, peripheral neuropathy, central nervous system effects (seizures, confusion), exacerbation of myasthenia gravis, aortic aneurysm and dissection, hypersensitivity reactions.[21][22][23] |
| Class-Specific Warnings | Penicillin allergy is a contraindication.[17][20] Can decrease the effectiveness of oral contraceptives.[20] | Fluoroquinolones carry a boxed warning for disabling and potentially irreversible serious adverse reactions.[21] Use in uncomplicated UTIs is reserved for patients with no alternative treatment options.[21] |
Experimental Protocols: A Comparative Clinical Trial Workflow
While no direct head-to-head trial exists, a hypothetical experimental protocol for comparing two oral antibiotics for uncomplicated UTIs would follow a structured workflow. This workflow outlines the key stages from patient selection to final analysis.
Key Methodologies within the Protocol:
-
Patient Population: Adult women with symptoms of acute, uncomplicated cystitis. Key exclusion criteria would include pregnancy, known allergies to either drug class, severe renal impairment, and recent antibiotic use.[16]
-
Microbiological Assessment: A baseline mid-stream urine sample is collected for culture and sensitivity testing to identify the causative pathogen and its susceptibility profile. A colony count of ≥10⁵ CFU/mL is typically required.
-
Efficacy Endpoints:
-
Safety Assessment: Adverse events are recorded at each patient contact, graded by severity, and assessed for their relationship to the study drug.
Conclusion
This compound and Ciprofloxacin represent two different eras of antibiotic therapy for UTIs. This compound, as an oral form of Carbenicillin, offered a treatment option against gram-negative pathogens, including Pseudomonas, at a time when oral options were limited.[7][12] However, its efficacy was variable, and it has since been superseded.
Ciprofloxacin provides broad-spectrum coverage, high bioavailability, and potent bactericidal activity, making it highly effective for a range of UTIs.[3][15] Despite its efficacy, the emergence of resistance and its significant safety concerns, including black box warnings for potentially permanent side effects, have led to more restricted use, particularly for uncomplicated infections where other options are available.[10][21] This comparative analysis underscores the evolution of antimicrobial agents and the ongoing balance between efficacy, safety, and the development of bacterial resistance.
References
- 1. This compound | C26H26N2O6S | CID 93184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbenicillin Indanyl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Carbenicillin - Wikipedia [en.wikipedia.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of carbenicillin in neonates of normal and low birth weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Indanyl Carbenicillin in the treatment of urinary tract infections due to difficult urological organisms (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ciprofloxacin once versus twice daily in the treatment of complicated urinary tract infections. German Ciprofloxacin UTI Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical experience with indanyl carbenicillin in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical experience with ciprofloxacin in the treatment of urinary tract infections: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. medindia.net [medindia.net]
- 18. Side effects of ciprofloxacin - NHS [nhs.uk]
- 19. Cipro: Side effects and how to manage them [medicalnewstoday.com]
- 20. drugs.com [drugs.com]
- 21. Cipro (Ciprofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. Ciprofloxacin: MedlinePlus Drug Information [medlineplus.gov]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. Urinary Tract Infections | Study 11490 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
Carindacillin's Efficacy Against Proteus Species: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of Carindacillin against Proteus species, common Gram-negative bacteria responsible for a variety of opportunistic infections in humans, particularly urinary tract infections. This compound, an indanyl ester of Carbenicillin, is an orally administered prodrug that is rapidly hydrolyzed to Carbenicillin in the body. The antibacterial activity of this compound is therefore attributable to Carbenicillin. This document presents a comparative analysis of this compound's performance against other antibiotics, supported by available experimental data.
Comparative Efficacy of this compound Against Proteus Species
The in vitro activity of Carbenicillin, the active form of this compound, against Proteus species has been evaluated in various studies. However, the susceptibility of Proteus isolates to Carbenicillin can be variable, with some studies indicating effectiveness while others report significant resistance.
Proteus mirabilis, the most common species associated with human infections, has shown varying susceptibility patterns. While some older studies suggested that a majority of Proteus spp. were sensitive to Carbenicillin with minimal inhibitory concentrations (MICs) of 25 μg/ml or less, other reports indicate high rates of resistance. For instance, some research has shown that a significant percentage of Proteus strains isolated from clinical settings are resistant to Carbenicillin. This variability underscores the importance of routine antimicrobial susceptibility testing for clinical isolates.
In comparison to other beta-lactam antibiotics, the efficacy of Carbenicillin can differ. For example, against indole-positive Proteus species, the proportion of sensitive strains to ticarcillin was found to be greater than to carbenicillin or ampicillin at lower antibiotic concentrations, with the reverse being true at higher concentrations. It is also important to note that many strains of Proteus vulgaris have been reported to be resistant to ampicillin.
The following table summarizes the available quantitative data on the in vitro activity of Carbenicillin and comparator antibiotics against Proteus species. It is important to note that comprehensive comparative studies providing MIC50 and MIC90 values for this compound/Carbenicillin are limited in recent literature.
Table 1: In Vitro Activity of Carbenicillin and Comparator Antibiotics against Proteus Species
| Antibiotic | Proteus Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible |
| Carbenicillin | P. mirabilis | Data not consistently available | Data not consistently available | Data not consistently available | Variable |
| P. vulgaris | MICs reported to be much higher than borderline values for many strains[1] | Data not consistently available | Data not consistently available | Variable | |
| Ampicillin | P. mirabilis | Data not consistently available | Data not consistently available | Data not consistently available | Variable, with resistance reported[1] |
| P. vulgaris | Often reported as resistant[1] | Data not consistently available | Data not consistently available | Low | |
| Cephalothin | Proteus spp. | Data not consistently available | Data not consistently available | Data not consistently available | Variable |
| Ticarcillin | Indole-positive Proteus | Data not consistently available | Data not consistently available | Data not consistently available | Generally active |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in study design, geographical location, and time periods. The susceptibility of Proteus species to antibiotics can vary significantly based on local resistance patterns.
Experimental Protocols
The evaluation of the in vitro efficacy of antibiotics against Proteus species is typically performed using standardized methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the Proteus species to be tested, grown on an appropriate agar medium.
-
Antimicrobial Agent: A stock solution of this compound (hydrolyzed to Carbenicillin) or other comparator antibiotics of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Microtiter Plates: Sterile 96-well microtiter plates.
2. Inoculum Preparation:
-
Several colonies of the Proteus isolate are suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agent:
-
A two-fold serial dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of the microtiter plate. This creates a range of concentrations to be tested.
4. Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included on each plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathways and Logical Relationships
The primary mechanism of action for Carbenicillin, the active metabolite of this compound, is the inhibition of bacterial cell wall synthesis. This is a common mechanism for all penicillin-class antibiotics.
Caption: Mechanism of action of this compound against Proteus.
References
A Comparative Analysis of Carindacillin and Ticarcillin for the Treatment of Pseudomonas aeruginosa Infections
For Immediate Release
This guide provides a detailed comparison of Carindacillin and Ticarcillin, two semi-synthetic penicillins, with a specific focus on their efficacy against Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in-vitro activity, and the experimental basis for these findings.
Introduction
Pseudomonas aeruginosa is a significant opportunistic pathogen, notorious for its intrinsic and acquired resistance to many antibiotics. The carboxypenicillins, a subclass of β-lactam antibiotics, were a crucial development in treating infections caused by this bacterium. This guide examines two such antibiotics: this compound, an oral prodrug of Carbenicillin, and Ticarcillin, a parenteral antibiotic.
This compound , as the indanyl ester of carbenicillin, is designed for oral administration, after which it is hydrolyzed in the small intestine to release its active form, carbenicillin.[1] Its clinical applications have primarily been in the treatment of urinary tract infections and prostatitis caused by susceptible organisms, including P. aeruginosa.[1]
Ticarcillin is administered parenterally and has demonstrated greater in-vitro activity against P. aeruginosa compared to carbenicillin.[2][3] It is often employed in the treatment of more severe, systemic infections.[4]
Mechanism of Action
Both this compound (acting as Carbenicillin) and Ticarcillin are bactericidal agents that share a common mechanism of action. As β-lactam antibiotics, they disrupt the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis.[5][6] This inhibition of cell wall formation leads to cell lysis and bacterial death.[5][6] The primary mechanisms of resistance in P. aeruginosa to these antibiotics include the production of β-lactamase enzymes, which inactivate the drug, and alterations in PBPs or decreased permeability of the bacterial cell wall.[7][8]
Comparative In-Vitro Activity
Numerous studies have evaluated the in-vitro susceptibility of P. aeruginosa to Carbenicillin (the active form of this compound) and Ticarcillin. The general consensus is that Ticarcillin is two- to four-fold more active against P. aeruginosa than Carbenicillin.[3][9][10] The following table summarizes representative Minimum Inhibitory Concentration (MIC) data from comparative studies.
| Antibiotic | Number of P. aeruginosa Isolates | Inoculum Size (CFU/mL) | Median MIC (µg/mL) | MIC Range (µg/mL) | Reference |
| Carbenicillin | 68 | ~105 | 25 | Not Specified | [11] |
| Ticarcillin | 68 | ~105 | 12.5 | Not Specified | [11] |
| Carbenicillin | 68 | 107 | 50 | Not Specified | [11] |
| Ticarcillin | 68 | 107 | 12.5 | Not Specified | [11] |
| Carbenicillin | 438 | Not Specified | >125 (for 15% of strains) | Not Specified | [10] |
| Ticarcillin | 438 | Not Specified | >50 (for 13% of strains) | Not Specified | [10] |
| Ticarcillin | 10 clinical isolates | Not Specified | Not Specified | 16 - 32 | [12] |
Experimental Protocols
The in-vitro efficacy of this compound (as Carbenicillin) and Ticarcillin against P. aeruginosa is primarily determined by measuring the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol for the broth microdilution method, a common technique for MIC determination.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Pure cultures of Pseudomonas aeruginosa isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of Carbenicillin and Ticarcillin of known concentrations
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: A suspension of the P. aeruginosa isolate is prepared in a sterile broth or saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Antibiotic Dilution: Serial two-fold dilutions of each antibiotic (Carbenicillin and Ticarcillin) are prepared in CAMHB directly in the wells of the microtiter plate. A range of concentrations is prepared to encompass the expected MIC values.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Both this compound and Ticarcillin are effective against Pseudomonas aeruginosa through the inhibition of cell wall synthesis. However, comparative in-vitro data consistently demonstrates that Ticarcillin possesses a two- to four-fold greater potency against P. aeruginosa than Carbenicillin, the active form of this compound.[3][9][10] The choice between these agents in a clinical setting would be heavily influenced by the site and severity of the infection, with the orally administered this compound being an option for urinary tract infections and the parenteral Ticarcillin reserved for more serious, systemic infections where higher and more reliable serum concentrations are required. For drug development professionals, the greater intrinsic activity of Ticarcillin suggests that the thienyl group modification of the penicillin structure was a successful strategy in enhancing its anti-pseudomonal effects compared to the phenyl group of carbenicillin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro activity of ticarcillin, carbenicillin and ampicillin against some gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ticarcillin: a review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ticarcillin for treatment of serious infections with gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ticarcillin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]
- 7. ldh.la.gov [ldh.la.gov]
- 8. Carbenicillin resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison and evaluation of ticarcillin and carbenicillin using disk diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitivity to carbenicillin and ticarcillin, and the beta-lactamases of Pseudomonas aeruginosa in the UK in 1978-79 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative in vitro activity of piribenicillin, ticarcillin, and carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clavulanate Induces Expression of the Pseudomonas aeruginosa AmpC Cephalosporinase at Physiologically Relevant Concentrations and Antagonizes the Antibacterial Activity of Ticarcillin - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Carindacillin Clinical Trial Data: A Comparative Guide for Researchers
An in-depth review of the clinical trial data for Carindacillin (carbenicillin indanyl sodium) in the treatment of urinary tract infections and prostatitis. This guide provides a comparative analysis against other antibiotics, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound, an orally administered prodrug of carbenicillin, was historically used for the treatment of urinary tract infections (UTIs) and prostatitis. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a hallmark of penicillin-class antibiotics. This guide synthesizes key findings from clinical trials to provide a comprehensive overview of this compound's efficacy, safety, and comparison with other therapeutic options.
Comparative Efficacy and Safety
Clinical trials of this compound have demonstrated its efficacy in treating UTIs and prostatitis, with cure rates comparable to other antibiotics of its era, such as ampicillin and cephalexin.
Urinary Tract Infections (UTIs)
A key double-blind, randomized controlled trial evaluated this compound (under the name carbenicillin indanyl sodium) against ampicillin and cephalexin for the treatment of UTIs. The study reported a 4-week post-therapy cure rate of 50% for this compound, which was comparable to the 50% cure rate for cephalexin and slightly higher than the 42% for ampicillin.[1] Another study focusing on complicated UTIs found that a 10-day course of indanyl carbenicillin resulted in a clinical and bacteriological cure in 43.8% of patients.[2]
Prostatitis
In the treatment of acute and chronic bacterial prostatitis, this compound has also shown positive outcomes. A study dedicated to this indication reported a clinical success rate of 93% and a bacteriological success rate of 75% at the 4-week post-therapy follow-up.[3]
Safety and Tolerability
The side effect profile of this compound is consistent with that of other penicillin-class antibiotics. The most commonly reported adverse events are gastrointestinal in nature, including nausea, bad taste, diarrhea, vomiting, and flatulence.[4] In a comparative study for UTIs, 39% of all patients experienced side effects, with no significant difference in the incidence of adverse reactions between this compound, ampicillin, and cephalexin.[1]
Comparison with Modern Alternatives
While this compound was an effective treatment option, the landscape of antibiotic therapy for UTIs and prostatitis has evolved significantly. Current treatment guidelines often recommend fluoroquinolones, trimethoprim-sulfamethoxazole, nitrofurantoin, and third-generation cephalosporins. These modern antibiotics often offer broader spectrums of activity, improved pharmacokinetic profiles, and different resistance patterns.
| Feature | This compound (Carbenicillin Indanyl Sodium) | Modern Alternatives (e.g., Fluoroquinolones, Cephalosporins) |
| Primary Indications | Urinary Tract Infections, Prostatitis | Urinary Tract Infections, Prostatitis, and a wider range of other infections |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis | Various (e.g., DNA gyrase inhibition for fluoroquinolones) |
| Reported Efficacy | Cure rates of 43.8%-50% for UTIs; High clinical success for prostatitis[1][2] | Generally high, though regional resistance is a growing concern |
| Common Adverse Events | Gastrointestinal (nausea, diarrhea, bad taste)[4] | Varied; can include gastrointestinal issues, CNS effects, and tendonitis (fluoroquinolones) |
Experimental Protocols
Detailed experimental protocols from the original clinical trials are summarized below to provide insight into the study designs.
Double-blind Comparison in UTIs (Ries et al., 1973)
-
Study Design: A double-blind, randomized, computer-generated allocation of patients to one of three treatment groups.[1]
-
Patient Population: 61 patients with urinary tract infections.[1]
-
Dosage Regimen: Oral administration of carbenicillin indanyl sodium, ampicillin, or cephalexin.[1]
-
Outcome Measures: The primary outcome was the rate of cure at 4 weeks post-therapy, determined by urine culture.[1]
Treatment of Prostatitis (Mobley, 1981)
-
Study Design: An evaluation of the efficacy and safety of carbenicillin indanyl sodium.[3]
-
Patient Population: 16 patients with acute or chronic bacterial prostatitis.[3]
-
Dosage Regimen: Two 500 mg tablets (equivalent to 382 mg of carbenicillin each) administered four times daily. The treatment duration was 14 days for acute cases and 28 days for chronic cases.[3]
-
Outcome Measures: Clinical and bacteriologic success rates were assessed at a 4-week post-therapy follow-up.[3]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound is a prodrug that is hydrolyzed to the active form, carbenicillin, after oral administration. Carbenicillin, like other penicillin antibiotics, exerts its bactericidal effect by interfering with the final step of bacterial cell wall synthesis.
References
- 1. Double-blind comparison of carbenicillin indanyl sodium, ampicillin, and cephalexin in treatment of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative double-blind study of cephalexin and co-trimoxazole in urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Alternative Therapeutic Options to Antibiotics for the Treatment of Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carindacillin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Carindacillin, a carboxypenicillin antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols prevents the release of active pharmaceutical ingredients into the environment and ensures compliance with local and national regulations. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a laboratory coat, when handling this compound in solid or solution form.[1] In the event of a spill, contain the material to prevent dispersal, clean the affected area, and dispose of the cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its concentration and form. A key distinction is made between high-concentration stock solutions and low-concentration working solutions, such as those found in culture media.
Step 1: Waste Characterization and Segregation
-
High-Concentration Waste: This category includes expired or unused pure this compound powder, stock solutions, and any grossly contaminated materials (e.g., weighing boats, spatulas). These are considered hazardous chemical waste.[2]
-
Low-Concentration Waste: This includes used cell culture media, experimental solutions containing this compound at working concentrations, and minimally contaminated consumables like pipette tips and flasks. While at a lower concentration, this waste still requires careful management.
-
Contaminated Solid Waste: All non-sharp items that have come into contact with this compound, such as gloves, bench paper, and empty vials, should be collected in a designated hazardous waste container. Uncleaned containers should be treated as the product itself.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
All waste streams must be clearly labeled with the identity of the chemical waste.
Step 2: Disposal of High-Concentration this compound Waste
High-concentration this compound waste must be disposed of through a licensed hazardous waste management company. Do not mix this waste with other laboratory trash or dispose of it down the drain. The primary recommended method of disposal for this type of material is incineration by an approved facility.
Step 3: Management of Low-Concentration this compound Waste
For low-concentration aqueous waste, two primary options are available, depending on institutional policies:
-
Direct Disposal as Hazardous Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof container for hazardous waste. This container will be collected by your institution's EHS department or a licensed waste contractor.
-
Chemical Inactivation Prior to Disposal (if permitted): this compound, a beta-lactam antibiotic, can be chemically inactivated through alkaline hydrolysis. This process breaks the beta-lactam ring, rendering the antibiotic inactive.[3][4][5] This may be a viable option for laboratories generating large volumes of low-concentration waste, but it must be performed in accordance with a validated and approved institutional protocol.
Experimental Protocol: Chemical Inactivation of this compound via Alkaline Hydrolysis
This protocol is based on established methods for the degradation of beta-lactam antibiotics.[3][4] This procedure should only be carried out by trained personnel in a controlled laboratory setting and with the explicit approval of your institution's EHS department.
Materials:
-
Liquid this compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)
-
Fume hood
-
Clearly labeled hazardous waste container for the final neutralized solution
-
pH meter or pH strips
Procedure:
-
Work in a Fume Hood: Perform all steps of the chemical inactivation in a certified chemical fume hood to avoid inhalation of any aerosols or vapors.
-
Prepare for Neutralization: For every 1 part by volume of this compound waste, have 2 parts by volume of 1 M NaOH solution ready.[3]
-
Inactivation: Slowly and carefully add the 1 M NaOH solution to the this compound waste while stirring.
-
Reaction Time: Allow the mixture to react for a minimum of 4 hours (240 minutes) at room temperature with continuous stirring. This duration has been shown to be effective for the quantitative hydrolysis of various beta-lactam antibiotics.[3]
-
Neutralization: After the inactivation period, neutralize the resulting solution to a pH between 6.0 and 8.0 by carefully adding an appropriate acid (e.g., hydrochloric acid). Monitor the pH closely during this step.
-
Final Disposal: Dispose of the final neutralized solution in accordance with your institution's guidelines for treated chemical waste. This may involve collection by a hazardous waste contractor or, if explicitly permitted by local regulations and your EHS department, disposal down the sanitary sewer.
Quantitative Data for Inactivation
| Parameter | Value | Reference |
| Inactivating Agent | 1 M Sodium Hydroxide (NaOH) | [3][4] |
| Ratio (Waste:NaOH) | 1:2 (by volume) | [3] |
| Minimum Reaction Time | 240 minutes | [3] |
| Temperature | Room Temperature | [3] |
| Final pH | 6.0 - 8.0 | Institutional Guideline |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and minimizing environmental impact.
References
Essential Safety and Logistical Information for Handling Carindacillin
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of antimicrobial agents like Carindacillin is paramount. As this compound is hydrolyzed in vivo to Carbenicillin, the safety protocols for Carbenicillin are directly applicable and essential for laboratory personnel.[1] This guide provides the necessary procedural steps for personal protection and waste disposal to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to the following personal protective equipment guidelines is crucial to prevent exposure and potential allergic reactions. Carbenicillin, the active form of this compound, is known to be a respiratory and skin sensitizer.[2][3]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when dusts are generated to prevent inhalation and potential respiratory sensitization.[3] |
| Hand Protection | Protective gloves (e.g., powder-free nitrile gloves) | To prevent skin contact and potential skin sensitization.[4] The exact breakthrough time should be confirmed with the glove manufacturer.[2] |
| Eye Protection | Safety goggles or chemical safety goggles | To protect eyes from dust particles. |
| Body Protection | Laboratory coat or protective clothing | To prevent contamination of personal clothing.[5] |
Operational Plan for Safe Handling
Safe handling practices are critical to minimize the risk of exposure during routine laboratory procedures involving this compound.
Work Environment:
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to control exposure to dust.[2]
-
Ensure that safety showers and eyewash stations are readily accessible.[3]
Hygiene Practices:
-
Avoid inhalation and contact with skin and eyes.[3]
-
Wash hands thoroughly before breaks and at the end of work.[2]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[7]
Disposal Plan
The proper disposal of this compound and associated waste is essential to prevent environmental contamination and the spread of antibiotic resistance.
Waste Characterization:
-
Solid Waste: Unused this compound powder and materials contaminated with the powder (e.g., weigh boats, pipette tips) should be treated as chemical waste.
-
Liquid Waste: Solutions containing this compound may require different disposal methods based on concentration and institutional policies.
Disposal Procedures:
-
Solid Chemical Waste: Dispose of solid this compound waste in a designated, sealed, and properly labeled hazardous waste container for collection by a licensed disposal company.
-
Liquid Waste:
-
Some guidelines suggest that certain penicillin-type antibiotics like carbenicillin can be degraded and, in dilute solutions, may be poured down the sink.[8]
-
However, to prevent the development of antibiotic resistance, it is a best practice to treat all antibiotic-containing solutions as chemical waste.[8]
-
Collect liquid waste in a labeled container and dispose of it through the institution's hazardous waste management program.[9][10]
-
-
Contaminated Labware: Disposable labware (e.g., gloves, flasks) contaminated with this compound should be disposed of in designated chemical waste containers.[5]
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: A diagram illustrating the safe handling and disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]
- 8. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
